2-Amino-4,6-dibromopyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,6-dibromopyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGGFMZIJOFJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603941 | |
| Record name | 4,6-Dibromopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856973-26-7 | |
| Record name | 4,6-Dibromopyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4,6-dibromopyrimidine (CAS 856973-26-7), a halogenated pyrimidine derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines plausible synthetic routes and characteristic reactions, and explores its potential applications in drug discovery, drawing parallels with structurally similar compounds. Spectroscopic data and representative experimental protocols are also provided to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below. It is advisable to store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2]
| Property | Value | Source |
| CAS Number | 856973-26-7 | [1][3][4][5] |
| Molecular Formula | C₄H₃Br₂N₃ | [1][5] |
| Molecular Weight | 252.89 g/mol | [1][5] |
| Melting Point | 190-193 °C | [1][2] |
| Boiling Point (Predicted) | 391.2 ± 45.0 °C | [1][2] |
| Density (Predicted) | 2.287 g/cm³ | [1][2] |
| pKa (Predicted) | 0.14 ± 0.10 | [1] |
| Appearance | White to off-white solid | [1] |
| InChIKey | SJGGFMZIJOFJAA-UHFFFAOYSA-N | [1] |
| SMILES | NC1=NC(Br)=CC(Br)=N1 | [1] |
Synthesis and Reactions
Proposed Synthesis
A common route to 2-amino-4,6-dihalopyrimidines involves the halogenation of 2-amino-4,6-dihydroxypyrimidine. Reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are typically employed for such transformations. The reaction generally proceeds by heating the starting material with an excess of the halogenating agent, often in the presence of an acid scavenger like N,N-dimethylaniline.
Figure 1: Proposed synthetic pathway for this compound.
Representative Experimental Protocol (Adapted from the synthesis of 2-Amino-4,6-dichloropyrimidine):
-
To a reaction vessel equipped with a reflux condenser and a stirrer, add 2-amino-4,6-dihydroxypyrimidine (1 mole) and phosphorus oxybromide (4 moles).[6]
-
Slowly add N,N-dimethylaniline (2 moles) to the stirred mixture. The addition should be controlled to maintain the reaction temperature between 55-68 °C.[6]
-
After the addition is complete, heat the mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into hot water (approximately 80 °C).[6]
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 2.5-4.[7]
-
The precipitated solid product, this compound, is then collected by filtration, washed with water, and dried under vacuum.
Chemical Reactivity and Downstream Reactions
The bromine atoms at the 4 and 6 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable intermediate for creating a diverse range of substituted pyrimidines. The reactivity of the C-Br bond allows for the introduction of various functional groups.
Common nucleophiles that can be employed in SNAr reactions include:
-
Amines (primary and secondary)
-
Alkoxides and phenoxides
-
Thiols and thiolates
These reactions are often facilitated by a base and can be regioselective, depending on the reaction conditions and the nature of the nucleophile.
Figure 2: General scheme for SNAr reactions of this compound.
Representative Experimental Protocol for SNAr with an Amine (Adapted from related pyrimidines): [3]
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (5 mL).
-
Add the desired amine (1 mmol) and a base such as triethylamine (1 mmol) or sodium hydroxide (5 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removing the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyrimidines, such as this compound, serve as key intermediates for the synthesis of biologically active molecules.
-
Anti-inflammatory Agents: Structurally related 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated nitric oxide (NO) production in vitro.[8] The most potent compound in that study, 5-fluoro-2-amino-4,6-dichloropyrimidine, had an IC₅₀ of 2 µM.[8] This suggests that derivatives of this compound could be explored for their potential as anti-inflammatory agents.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a common feature in many kinase inhibitors. By functionalizing the 4 and 6 positions through SNAr reactions, libraries of compounds can be generated for screening against various kinases, which are important targets in oncology and other diseases.
-
Antimicrobial and Antiviral Agents: Pyrimidine derivatives have a long history as antimicrobial and antiviral agents.[9] For instance, 2-amino-4,6-dichloropyrimidine was reported to inhibit the replication of a broad range of viruses.[8] The ability to introduce diverse substituents onto the this compound core makes it a valuable starting point for the development of new anti-infective agents.
Spectroscopic Characterization
While a complete set of experimental spectra for this compound is not publicly available, the following data for structurally related compounds can be used for characterization purposes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for the amino group and the pyrimidine ring. The data below is for the analogous 2-amino-4,6-dichloropyrimidine.[1]
| Frequency Range (cm⁻¹) | Vibration Mode | Intensity |
| 3470 | N-H Asymmetric Stretch | Very Strong |
| 3390 | N-H Symmetric Stretch | Medium-Strong |
| 1650 | NH₂ Scissoring | Strong |
| ~1550-1600 | C=N and C=C Ring Stretching | Variable |
| ~1000-1200 | Ring Vibrations | Variable |
| Below 800 | C-Br Stretching | Variable |
General Experimental Protocol for IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
-
Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.0-7.5 | broad singlet | -NH₂ |
| ~6.5-7.0 | singlet | H-5 |
Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~158 | C-4, C-6 |
| ~100 | C-5 |
General Experimental Protocol for NMR Spectroscopy: [10]
-
Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[10]
-
Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Acquire the spectrum on an NMR spectrometer, shimming the magnetic field to ensure optimal resolution.[10]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ([M]⁺) should appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of ⁷⁹Br₂, ⁷⁹Br⁸¹Br, and ⁸¹Br₂ isotopes.
Expected Molecular Ion Peaks:
-
[M]⁺: m/z ~251 (C₄H₃⁷⁹Br₂N₃)
-
[M+2]⁺: m/z ~253 (C₄H₃⁷⁹Br⁸¹BrN₃)
-
[M+4]⁺: m/z ~255 (C₄H₃⁸¹Br₂N₃)
General Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
The ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Safety Information
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related dihalopyrimidines suggests that this compound should be handled with care.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.
-
Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Always consult a comprehensive and compound-specific SDS before handling any chemical.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its di-bromo substitution allows for facile introduction of various functional groups via nucleophilic aromatic substitution, enabling the creation of diverse molecular libraries. The potential for this scaffold to yield compounds with anti-inflammatory, kinase inhibitory, and anti-infective properties makes it an attractive starting point for drug discovery programs. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its application in research and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. goldbio.com [goldbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dibromopyrimidine, a key building block in medicinal chemistry and drug discovery. This document collates available data on its physical and spectral characteristics, offering a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents.
Core Physicochemical Properties
This compound, with the CAS number 856973-26-7, is a white to off-white solid.[1][2] Its chemical structure, featuring a pyrimidine ring substituted with an amino group and two bromine atoms, makes it a versatile intermediate for further chemical modifications. Proper storage of this compound is under an inert gas like nitrogen or argon at 2–8 °C.[2]
Quantitative Physicochemical Data
The known quantitative properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₄H₃Br₂N₃ | [2] |
| Molecular Weight | 252.89 g/mol | [2] |
| Melting Point | 190-193 °C | [2] |
| Boiling Point (Predicted) | 391.2 ± 45.0 °C | [2] |
| Density (Predicted) | 2.287 g/cm³ | [2] |
| pKa (Predicted) | 0.14 ± 0.10 | [2] |
Note: Predicted values are computationally derived and should be used as estimates.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound are valuable for structural verification.
-
¹H NMR: The spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: The spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the bromine atoms (C4 and C6) would be significantly downfield, while the carbon attached to the amino group (C2) and the carbon at the 5-position would appear at characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3300 - 3500 |
| C=N stretching (pyrimidine ring) | 1600 - 1680 |
| C-N stretching | 1250 - 1350 |
| C-Br stretching | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the pyrimidine ring.
Experimental Protocols
While specific experimental protocols for the synthesis and purification of this compound are not widely published, general methods for the synthesis of similar aminopyrimidine derivatives can be adapted.
Synthesis Workflow
A potential synthetic route to this compound could involve the bromination of 2-aminopyrimidine. The workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol (Hypothetical):
-
Bromination: To a solution of 2-aminopyrimidine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine is added portion-wise at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (if bromine was used) and neutralized with a base. The product is then extracted into an organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Purification Workflow
The purification of the crude product is a critical step to obtain high-purity this compound for subsequent applications.
Caption: A standard recrystallization workflow for the purification of the final product.
Applications in Drug Development
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies. While specific biological activities of this compound are not extensively documented, its structure suggests potential as a key intermediate in the synthesis of pharmacologically active molecules. The bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential Drug Discovery Workflow
The following diagram illustrates a logical workflow where this compound could be utilized in a drug discovery program.
Caption: A logical workflow for the utilization of this compound in drug discovery.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While a comprehensive experimental dataset for this compound is not yet available, this guide provides a summary of its known physicochemical properties and outlines expected spectral characteristics and potential experimental protocols based on related compounds. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the synthesis of novel therapeutic agents.
References
An In-depth Technical Guide to 2-Amino-4,6-dibromopyrimidine: Molecular Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 2-Amino-4,6-dibromopyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs to provide predicted spectroscopic characteristics and generalized experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of halogenated aminopyrimidines in medicinal chemistry and drug discovery.
Molecular Structure and Chemical Properties
This compound is a heterocyclic aromatic compound with a pyrimidine core. The structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3, substituted with an amino group at position 2 and bromine atoms at positions 4 and 6.
Below is a visualization of the molecular structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| Molecular Formula | C₄H₃Br₂N₃ | [1] |
| Molecular Weight | 252.89 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 190-193 °C | [1] |
| Boiling Point (Predicted) | 391.2 ± 45.0 °C | [1] |
| Density (Predicted) | 2.287 g/cm³ | [1] |
| pKa (Predicted) | 0.14 ± 0.10 | [1] |
| CAS Number | 856973-26-7 | [1] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ~6.5 - 7.5 | Singlet | 1H | H-5 |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C2 |
| ~159 | C4, C6 |
| ~95 | C5 |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1650 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~1200 | Medium | C-N stretching |
| 800 - 700 | Strong | C-Br stretching |
| ~850 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| ~251 | [M]⁺ (with ²⁷⁹Br) |
| ~253 | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |
| ~255 | [M+4]⁺ (with ²⁸¹Br) |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available. However, based on established methods for the synthesis of similar halogenated aminopyrimidines, the following generalized protocols can be proposed.
Synthesis of this compound
A plausible synthetic route involves the bromination of 2-aminopyrimidine. The following diagram illustrates a general workflow for this synthesis.
Protocol: Bromination of 2-Aminopyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyrimidine in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any excess bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification
The crude product can be purified by recrystallization or column chromatography.
Protocol: Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent pair in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Drug Development and Signaling Pathways
The 2-aminopyrimidine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of protein kinase inhibitors. The amino group at the 2-position and the nitrogen atoms at positions 1 and 3 of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
While specific signaling pathways involving this compound have not been reported, its structural similarity to known kinase inhibitors suggests it could be a valuable building block for developing inhibitors of various kinase families, such as those involved in cancer cell proliferation and survival signaling pathways.
The following diagram illustrates the general mechanism of kinase inhibition by aminopyrimidine-based compounds.
Conclusion
This compound represents a potentially valuable scaffold for the development of novel therapeutic agents, particularly protein kinase inhibitors. This technical guide has provided a summary of its molecular structure, predicted physicochemical and spectroscopic properties, and generalized synthetic and purification protocols based on related compounds. Further experimental investigation is required to fully characterize this molecule and explore its biological activities and potential applications in drug discovery. Researchers are encouraged to use the information herein as a starting point for their own studies, with the understanding that the predicted data requires experimental validation.
References
A Technical Guide to the Spectroscopic Analysis of 2-Amino-4,6-dibromopyrimidine
This technical guide offers a comprehensive overview of the expected spectroscopic data for 2-Amino-4,6-dibromopyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document provides predicted data based on analogous compounds, alongside detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on data from structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine and other substituted pyrimidines.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Solvent |
| -NH₂ | ~7.0 - 8.5 | Broad Singlet | DMSO-d₆ |
| H-5 | ~6.8 - 7.8 | Singlet | DMSO-d₆ |
| Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | ~161 |
| C-4/C-6 | ~158 |
| C-5 | ~110 |
| Note: Bromine substitution significantly influences the chemical shifts of adjacent carbons. |
Table 3: Predicted IR Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3450 - 3300 | N-H Stretch | Asymmetric and symmetric stretching of the primary amine |
| 1650 - 1590 | N-H Bend | Scissoring vibration of the primary amine[2] |
| 1600 - 1450 | C=N, C=C Stretch | Aromatic ring stretching |
| 1200 - 1000 | C-N Stretch | Stretching of the amine-ring bond |
| 800 - 600 | C-Br Stretch | Carbon-bromine stretching |
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion | Description |
| 253/255/257 | [M]⁺˙ | Molecular ion peak with a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). |
| 174/176 | [M-Br]⁺ | Fragment ion resulting from the loss of one bromine atom. |
| Note: The isotopic pattern of the molecular ion is a key identifier for compounds containing two bromine atoms. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
1.1. Sample Preparation
-
Weigh Sample: Accurately weigh 10-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl Sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex or sonicate if necessary to ensure complete dissolution.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube. If particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]
1.2. ¹H NMR Acquisition
-
Spectrometer Setup: Utilize a spectrometer with a field strength of 400 MHz or higher. Tune and match the probe for ¹H frequency.[1]
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which results in sharp, symmetrical peaks.[1]
-
Acquisition Parameters:
1.3. ¹³C NMR Acquisition
-
Spectrometer Setup: Tune and match the probe for ¹³C frequency. Maintain the lock and shim settings from the ¹H setup.[1]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg') is used for a proton-decoupled spectrum.[1]
-
Acquisition Time (AQ): 1-2 seconds.[1]
-
Relaxation Delay (D1): 2-5 seconds. Longer delays may be necessary for quaternary carbons.[1]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet technique.
2.1. Sample Preparation (KBr Pellet Method)
-
Grind Sample: In an agate mortar and pestle, finely grind approximately 1-2 mg of this compound.[4][5]
-
Mix with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[4][5]
-
Press Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]
2.2. Data Acquisition
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are co-added.[6]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
This protocol outlines the general procedure for analyzing a solid sample using Electron Impact (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
3.1. Sample Preparation
-
Dissolution: Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[7]
-
Dilution: Perform serial dilutions to obtain a working solution in the µg/mL range.[7]
3.2. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.[7]
-
Gas Chromatography (GC) Conditions:
-
Injector: Use a splitless mode with the temperature set to ~250 °C.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp (e.g., starting at 50 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min) is used to separate components.
-
-
Mass Spectrometry (MS) Conditions (Electron Impact - EI):
-
Ion Source: Electron Impact (EI) is a common technique for volatile compounds.[8]
-
Ionization Energy: The standard EI energy is 70 eV.[8][9] This high energy causes fragmentation of the molecule, providing structural information.[9]
-
Mass Analyzer: A quadrupole or time-of-flight analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier detects the ions.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. fiveable.me [fiveable.me]
In-Depth Technical Guide: Solubility of 2-Amino-4,6-dibromopyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dibromopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic intermediate, it serves as a crucial building block for a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The solubility of this compound in various organic solvents is a critical physicochemical parameter that profoundly influences its utility in synthesis, purification, formulation, and biological screening.
This technical guide provides a detailed framework for addressing this knowledge gap. It outlines the theoretical principles governing solubility, offers comprehensive experimental protocols for the accurate determination of solubility, and presents a standardized format for the presentation of resulting data.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom relates the intermolecular forces of the solute and solvent. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The polarity of this compound, with its amino group and nitrogen-containing aromatic ring, suggests it will exhibit higher solubility in polar organic solvents.
Caption: Polarity matching between solute and solvent dictates solubility.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures has not been extensively published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a standardized template for recording and presenting such empirical data.
Table 1: Standardized Table for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Ethanol | 25 | e.g., Gravimetric | ||
| e.g., Acetone | 25 | e.g., HPLC | ||
| e.g., Dichloromethane | 25 | e.g., UV-Vis | ||
| e.g., Toluene | 25 | |||
| e.g., Dimethyl Sulfoxide | 25 | |||
| e.g., N,N-Dimethylformamide | 25 | |||
| e.g., Methanol | 25 | |||
| e.g., Ethyl Acetate | 25 |
Experimental Protocol for Determining Thermodynamic Solubility
The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute concentration in the saturated solution.[2]
Materials and Equipment
-
Solute: High-purity this compound
-
Solvents: Analytical or HPLC grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg precision)
-
Glass vials with screw caps (e.g., 4-20 mL)
-
Temperature-controlled orbital shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis equipment like an oven and desiccator)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is critical to ensure a saturated solution is formed.
-
Accurately add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.[3]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.
-
Analysis of Solute Concentration
The concentration of this compound in the clear, saturated filtrate can be determined by several analytical methods. The choice of method depends on the available instrumentation, the properties of the solute and solvent, and the desired accuracy.
This is a simple and absolute method that does not require an analytical standard.[4]
-
Accurately weigh a clean, empty container (e.g., an evaporating dish or vial).
-
Transfer a known volume or mass of the filtered saturated solution into the container and weigh it again.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is fully removed, dry the container with the solid residue to a constant weight.[4]
-
The mass of the residue corresponds to the amount of solute dissolved in the initial volume/mass of the solution.
-
Calculation:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate in mL)
-
This method is suitable if the compound has a chromophore and the solvent is UV-transparent in the relevant wavelength range.
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.
-
Measure Sample: Take the filtered saturated solution, dilute it with a known factor to bring its absorbance into the linear range of the calibration curve (typically 0.1-1.0 AU).
-
Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the original saturated solution.
HPLC is a highly accurate and specific method, particularly useful for complex mixtures or when the solvent has UV absorbance.[2]
-
Develop an HPLC Method: Develop a suitable isocratic or gradient HPLC method (column, mobile phase, flow rate, injection volume, and detector wavelength) that provides good separation and peak shape for this compound.
-
Create a Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.
-
Analyze Sample: Inject the filtered saturated solution (diluted if necessary) into the HPLC system.
-
Calculate Concentration: Determine the concentration of the sample from its peak area using the calibration curve.
-
Calculate Solubility: Correct for any dilution to find the final solubility value.
Conclusion
While quantitative solubility data for this compound is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, coupled with appropriate analytical techniques such as gravimetric analysis, UV-Vis spectrophotometry, or HPLC, offers a robust and reliable approach for generating this crucial data. Accurate and standardized solubility profiles will empower researchers to accelerate drug discovery and development processes by enabling more efficient synthesis, purification, and formulation of novel therapeutics based on this important chemical scaffold.
References
Navigating the Synthesis and Application of 2-Amino-4,6-dibromopyrimidine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, 2-Amino-4,6-dibromopyrimidine stands as a valuable heterocyclic building block. Its di-brominated pyrimidine core offers reactive sites for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of commercially available suppliers, a proposed synthetic protocol, and potential experimental applications based on related compounds.
Commercial Availability
A critical first step in any research endeavor is sourcing high-quality starting materials. This compound (CAS No. 856973-26-7) is available from a variety of chemical suppliers. The table below summarizes key information from several vendors to facilitate procurement.
| Supplier | Purity | Quantity | Additional Information |
| Dideu Industries Group Limited | 99.00% | Per gram | - |
| Career Henan Chemical Co. | 95-99% | Per kilogram | - |
| Nanjing Nohon Biological Technology Co., Ltd. | Not specified | Not specified | - |
| Pure Chemistry Scientific Inc. | Not specified | Not specified | - |
| Shanghai Longsheng chemical Co.,Ltd. | Not specified | Not specified | - |
| Shanghai Hanhong Scientific Co.,Ltd. | Not specified | Not specified | - |
| NovoChemy Ltd. | Not specified | Not specified | - |
| Shanghai T&W Pharmaceutical Co., Ltd. | Not specified | Not specified | - |
| Shanghai Huikai Chemical Technology Co., Ltd. | Not specified | Not specified | - |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Proposed Protocol
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-Aminopyrimidine-4,6-diol
-
Phosphorus oxybromide (POBr₃)
-
Inert solvent (e.g., N,N-dimethylaniline or toluene)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Aminopyrimidine-4,6-diol and a suitable inert solvent.
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Potential Experimental Applications: A Focus on Cross-Coupling Reactions
The two bromine atoms on the pyrimidine ring of this compound are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 4- and 6-positions, making it a versatile scaffold for the synthesis of compound libraries for drug discovery.
Hypothetical Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Hypothetical workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for a Generic Suzuki-Miyaura Reaction:
-
Reaction Setup: To a reaction vessel, add this compound, the desired boronic acid or ester (1.2-2.4 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the crude product by column chromatography.
Potential in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 2-aminopyrimidine are prevalent in medicinal chemistry, with many exhibiting potent inhibitory activity against various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. While there is no specific public data on the biological targets of this compound itself, its core structure is a key component of numerous known kinase inhibitors. The synthesis of a library of derivatives from this starting material could lead to the discovery of novel and potent kinase inhibitors.
Generalized Kinase Signaling Pathway and Potential Inhibition:
Synthesis of 2-Amino-4,6-dibromopyrimidine from 2-amino-4,6-dihydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dihalopyrimidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The presence of two reactive halogen atoms allows for selective functionalization, making them versatile scaffolds in drug discovery. This guide focuses on the conversion of the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine to bromine atoms, yielding the target compound 2-amino-4,6-dibromopyrimidine. The primary reagent for this transformation is phosphoryl bromide (POBr₃), a brominating agent known for its efficacy in converting hydroxyl groups on heterocyclic rings.
Reaction Principle and Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine are replaced by bromine atoms. Phosphoryl bromide acts as the brominating agent, activating the hydroxyl groups to facilitate their displacement. The reaction is analogous to the well-documented chlorination using phosphoryl chloride (POCl₃).[1][2][3][4][5]
The proposed reaction pathway is as follows:
Caption: Proposed synthesis of this compound.
The reaction is typically carried out at elevated temperatures, and often in the presence of an acid scavenger, such as a tertiary amine (e.g., triethylamine or N,N-dimethylaniline), to neutralize the hydrogen bromide byproduct.[2][4]
Quantitative Data from Analogous Chlorination Reactions
To provide a quantitative basis for the proposed bromination, the following table summarizes the reaction conditions and yields for the synthesis of 2-amino-4,6-dichloropyrimidine from 2-amino-4,6-dihydroxypyrimidine using phosphoryl chloride (POCl₃). These parameters serve as a valuable reference for optimizing the synthesis of the dibromo-analogue.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4,6-dihydroxypyrimidine | [2][3][4] |
| Reagent | Phosphoryl chloride (POCl₃) | [2][3][4] |
| Molar Ratio (POCl₃ : Substrate) | 2.8:1 to 5:1 | [2] |
| Acid Scavenger | N,N-Dimethylaniline or Triethylamine | [2][4] |
| Molar Ratio (Amine : Substrate) | 1.7:1 to 3:1 | [2][4] |
| Temperature | 40°C to 110°C | [2][3] |
| Reaction Time | 2 to 8 hours | [2][3] |
| Yield | 84% to 94.8% | [3] |
| Purity | >93% | [3] |
Detailed Experimental Protocol (Adapted for Bromination)
This protocol is adapted from established procedures for the synthesis of 2-amino-4,6-dichloropyrimidine.[2][3][4] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as phosphoryl bromide and its byproducts are corrosive and toxic.[6]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphoryl bromide (POBr₃)
-
N,N-Dimethylaniline (or Triethylamine)
-
Toluene (or other high-boiling inert solvent, optional)
-
Ice
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, place 2-amino-4,6-dihydroxypyrimidine (1.0 eq). If using a solvent, add dry toluene.
-
Reagent Addition: Carefully add phosphoryl bromide (3.0-5.0 eq) to the flask.
-
Addition of Acid Scavenger: Slowly add N,N-dimethylaniline (2.0-2.5 eq) dropwise to the reaction mixture while stirring. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to a temperature between 80°C and 110°C and maintain for 4-8 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Phosphoryl bromide (POBr₃): Highly corrosive and reacts violently with water.[6] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
N,N-Dimethylaniline: Toxic and should be handled with care.
-
Quenching: The addition of the reaction mixture to ice is highly exothermic and should be performed slowly and with efficient cooling and stirring.
Conclusion
The synthesis of this compound from 2-amino-4,6-dihydroxypyrimidine can be effectively achieved using phosphoryl bromide. By adapting the well-established protocols for the synthesis of the analogous 2-amino-4,6-dichloropyrimidine, researchers can obtain this valuable intermediate in good yields. The provided technical guide offers a comprehensive starting point for the synthesis, including a detailed experimental protocol, quantitative data from analogous reactions, and essential safety information. This will enable researchers and drug development professionals to confidently incorporate this key building block into their synthetic strategies.
References
- 1. AT402924B - METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-PYRIMIDINE - Google Patents [patents.google.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Phosphorus oxybromide | Br3OP | CID 24613 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bonds in 2-amino-4,6-dibromopyrimidine, a versatile building block in medicinal chemistry and drug discovery. The strategic functionalization of this scaffold through modern cross-coupling reactions allows for the synthesis of diverse molecular architectures with significant biological potential.
Introduction to the Reactivity of this compound
This compound possesses two reactive C-Br bonds at positions 4 and 6 of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the presence of two bromine atoms, renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution and, more significantly, to palladium-catalyzed cross-coupling reactions. The amino group at the C2 position, being an electron-donating group, can modulate the reactivity of the C-Br bonds.
In the context of palladium-catalyzed cross-coupling reactions, the reactivity of dihalogenated pyrimidines generally follows the order of C4/C6 > C2. This preference is attributed to the greater electrophilicity of the C4 and C6 positions, which facilitates the oxidative addition step in the catalytic cycle. Consequently, selective mono- or di-functionalization of this compound can be achieved by carefully controlling the reaction conditions.
This guide will delve into the specifics of several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing quantitative data from analogous systems, detailed experimental protocols, and visualizations of the underlying reaction mechanisms and workflows.
Quantitative Data on Cross-Coupling Reactions
While specific quantitative data for cross-coupling reactions on this compound is not extensively available in the public literature, the following tables summarize representative conditions and yields for analogous dihalopyrimidine and aminohalopyridine systems. This data provides a strong basis for the optimization of reactions involving this compound. The general expectation is that the C4/C6 positions will exhibit reactivity comparable to the examples provided.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 3 | 83 |
Table 2: Representative Conditions for Sonogashira Coupling of Halopyridines/Pyrimidines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) |
| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ (5) | - | PPh₃/Et₃N | THF | 60 | 2 | 85 (C6) |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 95 (mono) |
| 2,6-Dibromopyridine | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 85 (mono) |
| 2,6-Dibromopyridine | Ethylamine | CuI/DMPAO | K₂CO₃ | H₂O (MW) | 200 | 2.5 | High (di) |
Experimental Protocols
The following are detailed, generalized methodologies for key cross-coupling reactions applicable to this compound. Optimization of these protocols for specific substrates and desired outcomes (mono- vs. di-substitution) is recommended.
Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring for 2-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-amino-6-bromopyrimidine or 2-amino-4,6-diarylpyrimidine.[1]
Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1-2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, often used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol), and copper(I) iodide (0.02-0.10 mmol).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature to 100 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-alkynyl-6-bromopyrimidine or 2-amino-4,6-dialkynylpyrimidine.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2]
Materials:
-
This compound
-
Amine (1.1-2.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (1.2-2.5 mmol) to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1 mmol for mono-amination, 2.2 mmol for di-amination).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,4-diamino-6-bromopyrimidine or 2,4,6-triaminopyrimidine derivative.[2]
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The C4 and C6 positions are the primary sites of reactivity, allowing for selective mono- or di-functionalization through careful control of reaction conditions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular routes to a wide array of substituted 2-aminopyrimidine derivatives, which are of significant interest in drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic potential of this important building block.
References
Potential Biological Activity of 2-Amino-4,6-dibromopyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2-aminopyrimidine derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide focuses on the potential biological activities of a specific subclass: 2-Amino-4,6-dibromopyrimidine derivatives. While direct biological data on this exact scaffold is limited in publicly available literature, this guide synthesizes information on closely related brominated and halogenated 2-aminopyrimidine analogues to provide a comprehensive overview of their potential therapeutic applications. We will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Pyrimidine and its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biological processes. This ubiquity has made the pyrimidine nucleus a privileged scaffold in drug discovery, leading to the development of numerous therapeutic agents. The 2-aminopyrimidine moiety, in particular, is a common feature in many kinase inhibitors and other targeted therapies.
The introduction of halogen atoms, such as bromine, into the pyrimidine ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, potency, and selectivity. This guide specifically explores the potential of this compound derivatives as a promising, yet underexplored, class of bioactive molecules. Due to the limited direct data on this specific scaffold, we will draw parallels and present data from structurally similar compounds, particularly those bearing bromophenyl substituents, to infer the potential activities and mechanisms of action.
Potential Biological Activities
Based on the broader class of brominated and substituted 2-aminopyrimidines, the this compound core is anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative effects of 2-aminopyrimidine derivatives against various cancer cell lines. The presence of bromine atoms is often associated with enhanced cytotoxic activity.
Table 1: In Vitro Anticancer Activity of Brominated 2-Aminopyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| k8 | HCT116 (Colon) | SRB | Potent Activity Reported | [1] |
| k14 | HCT116 (Colon) | SRB | Potent Activity Reported | [1] |
| Derivative 6 | HCT116 (Colon) | MTT | 89.24 ± 1.36 | [2] |
| Derivative 6 | MCF7 (Breast) | MTT | 89.37 ± 1.17 | [2] |
Note: "Potent Activity Reported" indicates that the source cited the compound as having significant activity but did not provide a specific IC50 value in the abstract. Derivative 6 contains a bromophenyl piperazine moiety.[2]
Antimicrobial Activity
The 2-aminopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. Halogenation can enhance the antimicrobial spectrum and potency of these compounds.
Table 2: In Vitro Antimicrobial Activity of Brominated 2-Aminopyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |
| k6 | Selected Species | - | Potent Activity Reported | [1] |
| k12 | Selected Species | - | Potent Activity Reported | [1] |
| k14 | - | Selected Species | Potent Activity Reported | [1] |
| k20 | Selected Species | - | Potent Activity Reported | [1] |
Note: "Potent Activity Reported" indicates that the source cited the compound as having significant activity but did not provide a specific MIC value in the abstract.
Enzyme Inhibition
A primary mechanism through which 2-aminopyrimidine derivatives exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Molecular docking studies on brominated 2-aminopyrimidine derivatives suggest that they may act as inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK-8.[1] The 2,4-diaminopyrimidine scaffold is a well-established inhibitor of various kinases, including Focal Adhesion Kinase (FAK) and p21-activated kinase 4 (PAK4).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.
Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives
A general method for the synthesis of 2-amino-4,6-diarylpyrimidines involves a two-step process.[3]
Caption: General synthesis of 2-amino-4,6-diarylpyrimidines.
Procedure:
-
Chalcone Synthesis: An aromatic ketone and an aryl aldehyde are reacted in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol. This Claisen-Schmidt condensation yields the chalcone intermediate.
-
Pyrimidine Ring Formation: The purified chalcone is then reacted with guanidine hydrochloride in the presence of a base (e.g., NaOH) in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated under reflux to facilitate the cyclization, resulting in the formation of the 2-amino-4,6-diarylpyrimidine.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a further 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA. Incubate for 1 hour at 4°C.
-
Staining: Remove the TCA and wash the plates with water. Stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance on a microplate reader at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Antimicrobial Activity: Tube Dilution Method
The tube dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a liquid growth medium in test tubes.
-
Inoculation: Inoculate each tube with the standardized microbial suspension.
-
Incubation: Incubate the tubes at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) of the microorganism.
Potential Signaling Pathways
The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. These compounds typically compete with ATP for binding to the active site of the kinase, thereby inhibiting its activity and downstream signaling.
Caption: Potential inhibition of a CDK-mediated signaling pathway.
The inhibition of kinases such as CDKs can lead to cell cycle arrest and apoptosis. For instance, inhibition of CDK-8, as suggested by docking studies of related compounds, could disrupt the regulation of transcription and cell cycle progression, ultimately leading to an anti-proliferative effect.[1] The 2,4-diaminopyrimidine core is known to be a versatile scaffold for targeting various kinases involved in cancer, such as FAK and ALK, suggesting that this compound derivatives may also exhibit multi-kinase inhibitory activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is currently sparse, the data from structurally related brominated and halogenated 2-aminopyrimidines strongly suggest their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The presence of the dibromo substitution is anticipated to enhance their potency.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Key areas for investigation include:
-
Broad-spectrum anticancer screening: Evaluating the cytotoxicity of these compounds against a diverse panel of human cancer cell lines.
-
Antimicrobial susceptibility testing: Determining the MIC values against a wide range of pathogenic bacteria and fungi.
-
Mechanism of action studies: Identifying the specific molecular targets (e.g., kinases) and elucidating the signaling pathways affected by these compounds.
-
Structure-activity relationship (SAR) studies: Systematically modifying the 2-amino group and other positions to optimize potency and selectivity.
The exploration of this chemical space holds significant promise for the discovery of new therapeutic leads to address the ongoing challenges of cancer and infectious diseases.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Amino-4,6-dibromopyrimidine as a key building block. This versatile substrate allows for the selective synthesis of mono- and di-arylated 2-aminopyrimidines, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar dihalogenated pyrimidines and can be adapted and optimized for specific research needs.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. For this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-substitution, providing a modular approach to a diverse library of compounds. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the C-Br bonds, often favoring substitution at the 4-position under controlled conditions.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron species.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary for Suzuki Coupling Reactions
The following tables summarize representative experimental data for Suzuki-Miyaura coupling reactions of halogenated pyrimidines with various arylboronic acids. These data are illustrative and optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Mono-arylation of this compound (Illustrative)
Selective mono-arylation is typically achieved by using a slight excess of the boronic acid and carefully controlling the reaction time and temperature. The 4-position is generally more reactive.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 90 | 8 | 82 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF/H₂O (10:1) | 85 | 7 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 10 | 72 |
Table 2: Di-arylation of this compound (Illustrative)
Di-arylation is achieved by using a larger excess of the arylboronic acid and typically requires longer reaction times and/or higher temperatures.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid (2.5 equiv) | Pd(dppf)Cl₂ (3) | K₃PO₄ (4) | Toluene/H₂O (5:1) | 110 | 20 | 90 |
| 3 | 3-Tolylboronic acid (3 equiv) | Pd(PPh₃)₄ (5) | Cs₂CO₃ (5) | DMF/H₂O (10:1) | 100 | 24 | 82 |
| 4 | 4-Chlorophenylboronic acid (2.5 equiv) | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 22 | 78 |
Experimental Protocols
General Protocol for Mono-Arylation of this compound
This protocol is a general representation and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and the base (2.0-2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (2-5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or consumption of the starting material), cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Di-Arylation of this compound
Procedure: The procedure is similar to the mono-arylation protocol with the following modifications:
-
Use a larger excess of the arylboronic acid (2.2-3.0 equiv).
-
Use a larger excess of the base (4.0-5.0 equiv).
-
Higher reaction temperatures (e.g., 100-110 °C) and longer reaction times (e.g., 20-24 hours) may be required for complete di-substitution.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are dry and degassed.
-
Increase the catalyst loading or try a different palladium catalyst/ligand system.
-
Optimize the base and solvent system.
-
Increase the reaction temperature or time.
-
-
Incomplete Reaction:
-
Check the purity of the boronic acid.
-
Increase the equivalents of the boronic acid and base.
-
-
Formation of Side Products (e.g., homocoupling):
-
Ensure a thoroughly inert atmosphere.
-
Lower the reaction temperature.
-
Conclusion
The Suzuki-Miyaura coupling of this compound provides an effective and versatile method for the synthesis of mono- and di-arylated 2-aminopyrimidines. By carefully selecting the reaction conditions, including the catalyst, base, solvent, and temperature, researchers can achieve high yields and selectivity. These application notes serve as a foundational guide for the development of novel compounds for applications in drug discovery and materials science. Further optimization for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals. The 2-amino-4,6-disubstituted pyrimidine scaffold is of particular interest as it is a common core in many biologically active molecules, including kinase inhibitors.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-4,6-dibromopyrimidine. The presence of two bromine atoms at the 4- and 6-positions, along with the amino group at the 2-position, presents a unique challenge in achieving selective amination. Careful optimization of reaction parameters is crucial to control the regioselectivity and achieve the desired mono- or di-aminated products.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps involving a palladium(0) active species.[1][2] The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. This is followed by coordination of the amine to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout this cycle.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of related substituted pyrimidines and pyridines. While specific comprehensive data for this compound is not extensively tabulated in single sources, the following provides representative conditions that can be adapted for this substrate based on reactions with analogous compounds.
Table 1: Palladium-Catalyzed Amination of Aryl Halides - General Conditions
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Reflux | 12-24 | 27-82 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | N/A | Moderate to Good |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | N/A | Moderate to Good |
| Pd(OAc)₂ | XPhos | KOtBu | Toluene | 100 | 0.17 (MW) | Good to Excellent[3] |
Note: Yields are highly dependent on the specific amine and aryl halide used.
Experimental Protocols
The following protocols are general procedures for the mono-amination of this compound and can be used as a starting point for optimization.
Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination
This protocol is adapted from standard Buchwald-Hartwig procedures for dihalopyridines and related substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Regioselectivity Considerations
The selective functionalization of this compound is a key challenge. The electronic properties of the pyrimidine ring, influenced by the amino group at C2 and the two bromine atoms at C4 and C6, will dictate the reactivity of the C-Br bonds. Generally, in dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. Therefore, mono-amination is expected to occur preferentially at the C4 position. Achieving selective mono-amination versus di-amination can be controlled by careful manipulation of the reaction stoichiometry (using a limited amount of the amine) and reaction time. For the synthesis of the di-aminated product, an excess of the amine and longer reaction times would typically be employed.
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of N-substituted 2-aminopyrimidine derivatives starting from this compound. The protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations. Careful optimization of the catalyst system, base, and reaction conditions is paramount to achieving high yields and the desired regioselectivity.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it a highly effective pharmacophore. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. 2-Amino-4,6-dibromopyrimidine serves as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. The two bromine atoms at the C4 and C6 positions provide reactive handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
These application notes provide detailed protocols for the synthesis of a library of potential kinase inhibitors starting from this compound, along with representative quantitative data on their biological activity and visualizations of relevant signaling pathways and synthetic workflows.
Data Presentation
Table 1: Representative Biological Activity of 2-Amino-4,6-disubstituted Pyrimidine-Based Kinase Inhibitors
| Compound ID | R¹ | R² | Target Kinase | IC₅₀ (µM) |
| A-1 | 4-methoxyphenyl | morpholino | PLK4 | 0.0312[1] |
| A-2 | 3,5-dimethoxyphenyl | N-methylpiperazinyl | FGFr | >50[2] |
| A-3 | 2,6-dichlorophenyl | tert-butylurea | PDGFr | 1.11[2] |
| A-4 | 2,6-dichlorophenyl | tert-butylurea | FGFr | 0.13[2] |
| A-5 | thiophen-3-yl | 4-(phenylsulfonyl)piperazin-1-yl | MARK4 | 1.25[3] |
| A-6 | thiophen-3-yl | 4-((4-fluorophenyl)sulfonyl)piperazin-1-yl | MARK4 | 0.98[3] |
| B-1 | 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino | 2-hydroxy-5-benzoic acid | CK2 | 1.1[4] |
Note: The compounds in this table are representative examples of kinase inhibitors containing a 2-amino-4,6-disubstituted pyrimidine core. The synthetic routes for these specific compounds may not have started from this compound but illustrate the potential biological activities of the target scaffolds.
Experimental Protocols
Protocol 1: General Procedure for Sequential Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of a library of 2-amino-4,6-disubstituted pyrimidines starting from this compound. The sequence of reactions can be interchanged depending on the desired final product and the reactivity of the coupling partners.
Step 1: Mono-Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated/heteroarylated intermediate.
-
Step 2: Buchwald-Hartwig Amination
-
Materials:
-
Mono-arylated/heteroarylated intermediate from Step 1 (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the mono-arylated/heteroarylated pyrimidine intermediate and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 2-amino-4-aryl/heteroaryl-6-amino-substituted pyrimidine.
-
Visualizations
Caption: General Kinase Signaling Pathway and Inhibition.
Caption: Synthetic Workflow for Kinase Inhibitor Library.
Caption: Structure-Activity Relationship (SAR) Logic.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Amino-4,6-dibromopyrimidine as a Versatile Scaffold in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-4,6-dibromopyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its reactivity and its role in the construction of complex, biologically active molecules. The bromine atoms at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of substituents. This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. This document provides an overview of the applications of this scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Synthetic Applications
The this compound scaffold is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring, coupled with the good leaving group ability of the bromine atoms, facilitates the displacement of one or both bromine atoms by various nucleophiles. This allows for the systematic modification of the pyrimidine core to explore structure-activity relationships (SAR).
A common synthetic strategy involves the sequential displacement
Application Notes and Protocols for the Mono-substitution of 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective mono-substitution of 2-amino-4,6-dibromopyrimidine, a key intermediate in the synthesis of novel compounds for drug discovery and development. The protocols focus on achieving mono-substitution at either the C4 or C6 position through Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
Introduction
This compound is a versatile scaffold for the generation of diverse chemical libraries. The presence of two reactive bromine atoms allows for sequential functionalization, but achieving selective mono-substitution is a synthetic challenge that requires careful control of reaction conditions. The electron-donating 2-amino group influences the reactivity of the C4 and C6 positions, making regioselectivity a key consideration. Generally, in related dihalopyrimidines, substitution is often favored at the C4 position. This document outlines reliable methods to achieve mono-functionalization, providing access to valuable 2-amino-4-bromo-6-substituted-pyrimidine and 2-amino-6-bromo-4-substituted-pyrimidine intermediates.
I. Protocol for Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a solvent-free method for the mono-amination of this compound. This approach is based on a similar procedure for 2-amino-4,6-dichloropyrimidine and offers a straightforward and efficient route to 2-amino-4-bromo-6-aminopyrimidine derivatives.[1]
Experimental Protocol
-
Reagent Preparation : In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired primary or secondary amine (1.0-1.2 eq.), and triethylamine (2.0 eq.).
-
Reaction Setup : The reaction is performed without a solvent. Ensure the reagents are finely ground and well-mixed.
-
Reaction Conditions : Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Add distilled water and stir.
-
Isolation : Collect the precipitated product by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by crystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields for Mono-amination
The following table summarizes representative conditions and yields for the mono-amination of a related substrate, 2-amino-4,6-dichloropyrimidine, which can be used as a starting point for optimizing the reaction with this compound.[1]
| Amine Nucleophile | Stoichiometry (Amine:Pyrimidine) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | 1:1 | 80-90 | 3 | 2-Amino-4-chloro-6-(phenylamino)pyrimidine | 85 |
| 4-Methoxyaniline | 1:1 | 80-90 | 4 | 2-Amino-4-chloro-6-((4-methoxyphenyl)amino)pyrimidine | 84 |
| 2,5-Dimethoxyaniline | 1:1 | 80-90 | 5 | 2-Amino-4-chloro-6-((2,5-dimethoxyphenyl)amino)pyrimidine | 85 |
| 4-Chloroaniline | 1:1 | 80-90 | 14 | 2-Amino-4-chloro-6-((4-chlorophenyl)amino)pyrimidine | 78 |
Experimental Workflow: SNAr
Caption: Workflow for Mono-amination via SNAr.
II. Protocol for Mono-arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This protocol describes the palladium-catalyzed mono-arylation of this compound with arylboronic acids. Regioselectivity can be influenced by the catalyst system and reaction conditions, with substitution often favoring the C4 position in related dihalopyrimidines.[2][3]
Experimental Protocol
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction Conditions : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling
The following table presents representative conditions for the mono-arylation of related dihalopyrimidines, which can serve as a guide for the target reaction.
| Dihalopyrimidine | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 88 |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Mono-arylation via Suzuki-Miyaura Coupling.
III. Protocol for Mono-amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol is adaptable for the mono-amination of this compound with a wide range of primary and secondary amines. Careful control of stoichiometry is crucial to favor mono-substitution.
Experimental Protocol
-
Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to an oven-dried Schlenk flask.
-
Reagent Addition : Seal the flask with a septum. Outside the glovebox, add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.0-1.2 eq.).
-
Reaction Conditions : Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Isolation : Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination
The following table provides examples of mono-amination of 2,6-dibromopyridine, which can be used as a reference for the amination of this compound.[4]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
| n-Butylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 12 | 90 |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Mono-amination via Buchwald-Hartwig Amination.
References
Selective Functionalization of 2-Amino-4,6-dibromopyrimidine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 2-Amino-4,6-dibromopyrimidine, a versatile scaffold for the synthesis of biologically active molecules. The strategic, regioselective modification of this starting material through key cross-coupling reactions opens avenues for the development of novel therapeutics, particularly in the area of kinase inhibition.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of two bromine atoms at the C4 and C6 positions, activated by the pyrimidine ring nitrogens, allows for selective functionalization through various metal-catalyzed cross-coupling reactions. The 2-amino group provides a crucial interaction point for biological targets and influences the reactivity of the halogenated positions. This document focuses on two of the most powerful and widely used transformations for C-C and C-N bond formation: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The resulting functionalized 2-aminopyrimidine derivatives are prominent scaffolds in a variety of kinase inhibitors, playing a role in anticancer therapy.
Regioselectivity in Functionalization
The selective functionalization of either the C4 or C6 position of this compound is a key consideration. In dihalopyrimidines, the general order of reactivity for Suzuki-Miyaura coupling is typically C4/C6 > C2 > C5. The electronic properties of the 2-amino group, an electron-donating group, can influence the relative reactivity of the C4 and C6 positions. Generally, the position para to the amino group (C4) is expected to be more activated towards nucleophilic attack in the context of the palladium catalytic cycle, potentially favoring functionalization at this site under kinetically controlled conditions. However, steric hindrance from the coupling partners and the specific reaction conditions (catalyst, ligand, base, and solvent) can significantly impact the regiochemical outcome.
Application 1: Selective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
Data Presentation: Suzuki-Miyaura Cross-Coupling
The following table summarizes representative data for the selective mono-arylation of this compound. It is important to note that achieving high regioselectivity often requires careful optimization of reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Major Isomer) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 2-Amino-4-phenyl-6-bromopyrimidine | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 2-Amino-4-(4-methoxyphenyl)-6-bromopyrimidine | 82 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 2-Amino-4-(3-thienyl)-6-bromopyrimidine | 68 |
| 4 | 4-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 2-Amino-4-(4-pyridyl)-6-bromopyrimidine | 71 |
Experimental Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, or DME)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the palladium catalyst (0.05 mmol).
-
Add the base (2.0 mmol).
-
Add the degassed solvent (10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-aryl-6-bromopyrimidine.
Application 2: Selective C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the introduction of a wide variety of primary and secondary amines, providing access to a diverse range of functionalized 2-aminopyrimidine derivatives.
Data Presentation: Buchwald-Hartwig Amination
The following table presents representative data for the selective mono-amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product (Major Isomer) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 2-Amino-4-morpholino-6-bromopyrimidine | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 2-Amino-4-anilino-6-bromopyrimidine | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 2-Amino-4-(benzylamino)-6-bromopyrimidine | 81 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | THF | 80 | 20 | 2-Amino-4-(butylamino)-6-bromopyrimidine | 76 |
Experimental Protocol: Selective Mono-amination via Buchwald-Hartwig Reaction
This protocol provides a general method for the palladium-catalyzed mono-amination of this compound.[1]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol) to a Schlenk tube.
-
Add the base (1.4 mmol).
-
Add the anhydrous, degassed solvent (10 mL) followed by the amine (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols: Derivatization of the Amino Group of 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dibromopyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two reactive bromine atoms at the 4 and 6 positions allows for a variety of cross-coupling reactions, while the exocyclic amino group at the 2-position provides a crucial handle for further functionalization. Derivatization of this amino group via reactions such as acylation, sulfonylation, and alkylation allows for the synthesis of a diverse library of compounds with modified physicochemical properties, including solubility, lipophilicity, and hydrogen bonding potential. These modifications are critical for tuning the biological activity, pharmacokinetic profiles, and material properties of the resulting molecules.
This document provides detailed protocols for the most common derivatization reactions targeting the 2-amino group of this compound. The methodologies are based on established chemical principles for aminopyrimidines and related heterocyclic amines.
General Experimental Workflow
The derivatization of this compound typically follows a standard sequence of reaction, workup, and purification. The specific conditions may vary depending on the chosen reaction, but the overall process can be visualized as follows.
Caption: General workflow for the derivatization of this compound.
Classes of Derivatives from this compound
The primary amino group serves as a versatile nucleophile, enabling the synthesis of several key classes of derivatives, including amides, sulfonamides, and secondary or tertiary amines.
Caption: Major derivative classes accessible from this compound.
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for specific substrates and scales. Note that the electron-withdrawing nature of the two bromine atoms may decrease the nucleophilicity of the 2-amino group compared to simpler aminopyrimidines, potentially requiring slightly more forcing conditions (e.g., heating, stronger base).
Protocol 1: N-Acylation (Synthesis of Amides)
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acyl derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2]
-
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic Anhydride[1]
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as pyridine (1.5 eq) or triethylamine (1.5 eq).[3] Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding water or pouring the mixture into ice water.[1]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4,6-dibromopyrimidin-2-yl)amide.
-
Protocol 2: N-Sulfonylation (Synthesis of Sulfonamides)
This protocol details the synthesis of N-sulfonyl derivatives by reacting the starting amine with a sulfonyl chloride in the presence of a base.[4]
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in anhydrous DCM with triethylamine (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight or heat to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure (if pyridine is used) or dilute the DCM solution.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with 1 M HCl (to remove excess pyridine/TEA), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude solid by recrystallization or flash chromatography to yield the desired N-(4,6-dibromopyrimidin-2-yl)sulfonamide.
-
Protocol 3: N-Alkylation (Synthesis of Secondary Amines)
Direct N-alkylation of aminopyrimidines can sometimes lead to mixtures of mono- and di-alkylated products, or alkylation at a ring nitrogen. Reductive amination offers a more controlled method for synthesizing mono-alkylated products.[5]
-
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone) (1.0-1.2 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Reductive Amination):
-
Suspend this compound (1.0 eq) in anhydrous DCM or DCE.
-
Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkyl-4,6-dibromopyrimidin-2-amine.
-
Data Summary Table
The following table summarizes typical conditions and expected outcomes for the derivatization of this compound, based on analogous reactions with related aminopyrimidines and heterocyclic amines. Yields are estimates and will vary with the specific substrate and reagent used.
| Reaction Type | Reagent Example | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Acetyl Chloride | Pyridine / TEA | DCM / THF | 0 to RT | 4-12 | 70-95[3] |
| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 6-16 | 65-90 | |
| Acetic Anhydride | Acetic Anhydride | Neat | 60-70 | 1-2 | 85-95[1] | |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | Pyridine | RT to 60 | 12-24 | 60-85 |
| Methanesulfonyl Chloride | TEA | DCM | 0 to RT | 12-24 | 55-80 | |
| N-Alkylation | Benzaldehyde / STAB | Acetic Acid (cat.) | DCM / DCE | RT | 12-24 | 50-80[5] |
| (Reductive Amination) | ||||||
| Cyclohexanone / STAB | Acetic Acid (cat.) | DCM / DCE | RT | 12-24 | 50-75 |
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-4,6-dibromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] The targeted functionalization of this core is crucial for the development of novel therapeutics. 2-Amino-4,6-dibromopyrimidine serves as a versatile and valuable building block, offering two reactive sites for derivatization through modern synthetic methods.
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[3][4] These reactions enable the selective introduction of diverse substituents at the C4 and C6 positions of the pyrimidine ring, providing a powerful strategy for generating libraries of compounds for drug discovery and development.[5] This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful exclusion of oxygen and water. The active Pd(0) catalyst and phosphine ligands are susceptible to oxidation, which can lead to catalyst deactivation and low reaction conversion.[6] Therefore, the use of anhydrous, degassed solvents and the maintenance of an inert atmosphere (e.g., argon or nitrogen) throughout the experiment are critical for achieving optimal and reproducible results.[6][7]
Visualization of Key Concepts
Palladium Cross-Coupling Catalytic Cycle
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction between an organohalide and an organoboron species, such as a boronic acid or ester.[8][9] It is widely used to synthesize biaryl and heteroaryl compounds.[8] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent[10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | High |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | High |
Note: Yields are generalized based on typical outcomes for similar substrates. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq. for mono-coupling; 2.2-3.0 eq. for di-coupling), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[4][12] This reaction provides direct access to a wide range of N-substituted 2-aminopyrimidine derivatives, which are prevalent motifs in pharmacologically active molecules.[13]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | High[14] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | Good to High[15] |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | High |
| 4 | Piperidine | G3-XPhos precatalyst (2) | - | K₂CO₃ | Toluene | 100 | Excellent |
Note: Yields are generalized based on typical outcomes for similar substrates. The choice of ligand is crucial and often substrate-dependent.[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 eq.), the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.[13][14]
-
Reagent Addition: Seal the flask. Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine (1.2-1.5 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.[16][17] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[16] The resulting products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.[18]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | High |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | Good to High |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | Good |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (5) | i-Pr₂NH | Toluene | 70 | Moderate to High |
Note: Yields are generalized based on typical outcomes for similar substrates. Copper-free conditions have also been developed.[17]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%) under an inert atmosphere.[18]
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) dropwise.[6]
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture. Dilute with an organic solvent and wash with water or an aqueous ammonium chloride solution to remove the base and copper salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Factors Influencing Reaction Outcomes
The success of these cross-coupling reactions depends on the interplay of several factors. The choice of catalyst, ligand, base, and solvent must be carefully considered and often requires optimization for a specific substrate combination.
Caption: Key parameters influencing cross-coupling reaction outcomes.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Amino-4,6-dibromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Amino-4,6-dibromopyrimidine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
A1: For dihalogenated pyrimidines, the Suzuki-Miyaura cross-coupling reaction generally favors reaction at the more electrophilic carbon. In the case of this compound, the C4 and C6 positions are electronically similar. However, subtle electronic effects from the C2-amino group and steric hindrance can influence selectivity. It is common for mono-arylation to occur, and achieving selective mono- versus di-substitution often requires careful optimization of reaction conditions. In many dihalopyrimidine systems, the reaction proceeds stepwise, with the first coupling occurring at the more reactive site.[1][2][3]
Q2: What are the most common side reactions to watch out for?
A2: The most frequently encountered side reactions in the Suzuki coupling of this compound include:
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Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by high temperatures and certain bases.[4][5]
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Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring the efficient oxidative addition of the palladium catalyst to the bromopyrimidine.[5][6]
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Dehalogenation: The reduction of the C-Br bond to a C-H bond, leading to the formation of 2-amino-4-bromopyrimidine or 2-aminopyrimidine.[7]
-
Formation of Palladium Black: Precipitation of palladium metal from the reaction mixture, which indicates catalyst deactivation.[6]
Q3: Can microwave irradiation be beneficial for this reaction?
A3: Yes, microwave-assisted Suzuki coupling can be highly advantageous. It often leads to significantly reduced reaction times (e.g., from hours to minutes) and can improve reaction yields.[1][8] Microwave heating can also enhance catalyst turnover and, in some cases, allow for lower catalyst loading.[5][8]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-rich substrates, an electron-rich and bulky phosphine ligand can facilitate the oxidative addition step. Screen different ligands to find the optimal one for your specific boronic acid. |
| Incorrect Base | The base plays a critical role in the transmetalation step. The optimal base can vary depending on the solvent and substrates. Perform a screen of common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[9][10] |
| Suboptimal Solvent | The solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is often effective.[8][11] Screen different solvent systems to find the best one for your reaction. |
| Low Reaction Temperature | If the reaction is sluggish, a higher temperature may be required to drive it to completion. Consider increasing the temperature in increments or switching to a higher-boiling solvent. |
Problem 2: Significant formation of protodeboronation byproduct.
| Possible Cause | Troubleshooting Step |
| Excess Water in the Reaction | While some water is often beneficial, an excess can promote protodeboronation. Ensure your solvents are appropriately dried if running an anhydrous reaction, or use a controlled amount of water in aqueous systems. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of protodeboronation.[5] Try running the reaction at a lower temperature for a longer period. |
| Incompatible Base | Strong bases can sometimes exacerbate protodeboronation. Consider using a milder base, such as K₂CO₃ or KF. |
| Unstable Boronic Acid | Some boronic acids are inherently less stable. Use fresh, high-purity boronic acid. Alternatively, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K).[4] |
Problem 3: Predominance of homocoupling of the boronic acid.
| Possible Cause | Troubleshooting Step |
| Slow Oxidative Addition | If the oxidative addition of the palladium catalyst to the bromopyrimidine is slow, the boronic acid has more opportunity to homocouple. Use a more electron-rich and bulky ligand to accelerate this step. |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Stoichiometry | Using a slight excess of the this compound relative to the boronic acid can sometimes suppress homocoupling.[5] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving dihalopyrimidines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | 1,4-Dioxane/H₂O | K₃PO₄ | 80 | Good | [12][13] |
| Pd(OAc)₂ (2) | PPh₃ | Dioxane | Cs₂CO₃ | 80 | 96 | [14] |
| Pd₂(dba)₃ (1.5) | XPhos | Dioxane | K₃PO₄ | 100 | High | [15] |
| PdCl₂(dppf) (3) | - | MeOH | K₂CO₃ | Reflux | Moderate | [16] |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 81 | [8] |
| Pd(PPh₃)₄ | Na₂CO₃ | EtOH/H₂O (3:1) | Reflux | 99 | [9] |
| Pd(II) catalyst | NaOH | MeOH/H₂O (3:2) | 60 | 98.5 | [11] |
| PEPPSI complex | K₂CO₃ | DMF/H₂O (1:1) | 100 | High | [17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
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Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 or 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting flowchart for optimizing Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-4,6-dibromopyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-4,6-dibromopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most effective purification methods for these compounds are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.[1]
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities often stem from the bromination of the 2-aminopyrimidine core. These can include:
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Over-brominated species: Such as 2-amino-3,5-dibromopyrimidine or tribrominated derivatives. This is a significant issue in the synthesis of related compounds like 6-Bromopyridin-3-amine.[2][3]
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Positional isomers: Depending on the synthetic route, other isomers of the dibrominated product may form.[2]
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Unreacted starting materials: Residual 2-aminopyrimidine may be present.
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Hydrolysis products: If water is present during work-up, bromo groups can be hydrolyzed to hydroxyl groups.
Q3: How can I assess the purity of my this compound product?
A3: Purity can be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated.The cooling process is too rapid.The presence of impurities is depressing the melting point. | Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.[1]Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]Try a different crystallization solvent or a solvent mixture.[1] |
| No crystals form upon cooling. | The solution is too dilute.Lack of nucleation sites for crystal growth. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1]Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Low yield of recovered crystals. | Too much solvent was used for crystallization.The product has significant solubility in the cold solvent.Premature filtration before crystallization is complete. | Minimize the amount of hot solvent used to dissolve the crude product.[1]Cool the solution in an ice bath or refrigerator to maximize crystal formation.[1]Ensure that no more crystals are forming before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[1] |
| Crystals are colored or appear impure. | Colored impurities are co-crystallizing with the product. | Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.[1]Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the origin (streaking at the top of the column). | The eluent is not polar enough.The compound is strongly adsorbed to the silica gel due to its basicity. | Gradually increase the polarity of the eluent system.[1]Add a small percentage of a basic modifier, such as triethylamine or ammonia (e.g., 0.1-1%), to the eluent to reduce tailing and improve elution.[1] |
| Poor separation of the product from impurities (co-elution). | Inappropriate eluent system.Column is overloaded with the crude product.Flow rate is too high. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column.[1]Use a larger column or reduce the amount of crude material loaded.[1]Decrease the flow rate to allow for better equilibration and separation.[1] |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent and gradually increase the polarity (gradient elution).[1] |
| Cracking or channeling of the silica gel bed. | Improper packing of the column.Running the column dry. | Ensure the silica gel is packed as a uniform slurry.[1]Always maintain a level of solvent above the silica bed.[1] |
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound Derivatives
| Purification Method | Solvent System (Good Solvent / Anti-Solvent or Eluent) | Comments |
| Recrystallization | Ethanol / Water | A common choice for polar compounds. |
| Methanol / Water | Similar to ethanol/water, effective for inducing crystallization. | |
| Acetone / n-Hexane | Good for compounds with intermediate polarity. | |
| Toluene | Can be effective for less polar derivatives. | |
| Column Chromatography | n-Hexane / Ethyl Acetate (gradient) | A standard eluent system for silica gel chromatography. Start with a low percentage of ethyl acetate and gradually increase. |
| Dichloromethane / Methanol (gradient) | Suitable for more polar derivatives. A small amount of methanol can significantly increase polarity. | |
| Petroleum Ether / Ethyl Acetate (gradient) | An alternative to n-hexane/ethyl acetate.[4] |
Note: The optimal solvent system is highly dependent on the specific derivative and should be determined empirically using techniques like TLC.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of a solid this compound derivative.
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Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]
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Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.[1]
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Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.[1]
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Protocol 2: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
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Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.[1]
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Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the desired product.[1]
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.[1]
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 2-Amino-4,6-dibromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-4,6-dibromopyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent synthetic route starts from 2-Amino-4,6-dihydroxypyrimidine. This precursor is then halogenated to yield the target compound.
Q2: What are the typical challenges encountered during the synthesis of this compound?
Common challenges include incomplete bromination leading to mono-brominated impurities, over-bromination resulting in undesired side-products, and difficulties in separating the final product from the reaction mixture and byproducts. The choice of brominating agent and reaction conditions is crucial to minimize these issues.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of the starting material, intermediates, and the final product, helping to determine the optimal reaction time.
Q4: What are the safety precautions I should take during this synthesis?
Brominating agents are often corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken when handling phosphorus oxybromide and other hazardous reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Inactive brominating agent.- Insufficient reaction temperature.- Poor quality of starting material. | - Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature while monitoring for decomposition.- Ensure the purity of the 2-Amino-4,6-dihydroxypyrimidine. |
| Formation of mono-brominated product | - Insufficient amount of brominating agent.- Short reaction time. | - Increase the molar equivalents of the brominating agent.- Extend the reaction time and monitor progress by TLC/HPLC. |
| Presence of multiple unidentified byproducts | - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting material or reagents. | - Lower the reaction temperature.- Use purified starting materials and high-purity solvents. |
| Difficulty in product isolation/purification | - Product is highly soluble in the reaction solvent.- Co-precipitation of impurities with the product. | - After the reaction, carefully quench the mixture with ice water to precipitate the product.- Recrystallize the crude product from a suitable solvent system to remove impurities. |
Experimental Protocols
Protocol 1: Bromination using Phosphorus Oxybromide (POBr₃)
This protocol is adapted from methods used for the synthesis of the analogous 2-amino-4,6-dichloropyrimidine.
Materials:
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2-Amino-4,6-dihydroxypyrimidine
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Phosphorus Oxybromide (POBr₃)
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N,N-Dimethylaniline
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Ice water
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Sodium Hydroxide (NaOH) solution (10N)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a stirrer, create a slurry of 2-Amino-4,6-dihydroxypyrimidine in phosphorus oxybromide.
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Slowly add N,N-dimethylaniline to the mixture while maintaining the temperature between 55-68°C.
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Heat the reaction mixture to reflux for 4-8 hours.
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After the reaction is complete, carefully pour the mixture into ice water with vigorous stirring.
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Neutralize the solution with a 10N sodium hydroxide solution to precipitate the crude product.
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Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude product by recrystallization.
Protocol 2: Direct Bromination with Liquid Bromine
This method involves the direct use of bromine to halogenate the pyrimidine ring.[1]
Materials:
-
2-Aminopyrimidine derivative
-
Liquid Bromine (Br₂)
-
Suitable organic solvent (e.g., nitrobenzene)
-
Water
Procedure:
-
Suspend the 2-aminopyrimidine derivative as a hydrogen halide salt in an organic solvent like nitrobenzene.[1]
-
Heat the mixture to a temperature between 125°C and 135°C with stirring.[1]
-
Add liquid bromine dropwise to the heated mixture over 30 to 90 minutes.[1]
-
Maintain the reaction temperature for an additional 2 to 6 hours after the addition is complete.[1]
-
Allow the mixture to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent.
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Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Halogenation of 2-Amino-4,6-dihydroxypyrimidine (Analogous to Bromination)
| Parameter | Method A (POCl₃ with N,N-Dimethylaniline)[2] | Method B (POCl₃ with Triethylamine)[3][4] |
| Starting Material | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine |
| Halogenating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) |
| Acid Scavenger | N,N-Dimethylaniline | Triethylamine |
| Temperature | 55-68°C | 20-80°C |
| Reaction Time | ~8 hours | Not specified |
| Yield | High (exact % not specified) | High (exact % not specified) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. AT402924B - METHOD FOR PRODUCING 2-AMINO-4,6-DICHLORO-PYRIMIDINE - Google Patents [patents.google.com]
Technical Support Center: Byproduct Formation in 2-Amino-4,6-dibromopyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dibromopyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in Crude Product after Suzuki-Miyaura Coupling
Q1: I performed a Suzuki-Miyaura coupling with this compound and an arylboronic acid. Besides my desired product, I see several other significant peaks in my LC-MS. What are the likely byproducts?
A1: In a typical Suzuki-Miyaura coupling, several byproducts can form. The most common ones to consider are:
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Monosubstituted Product: The reaction may not have gone to completion, leaving one of the bromine atoms unreacted. This results in 2-Amino-4-bromo-6-arylpyrimidine.
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Homocoupling of Boronic Acid: Your arylboronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or the use of Palladium(II) precatalysts that are reduced in-situ.
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Dehalogenated Starting Material: One or both bromine atoms on the this compound can be replaced by a hydrogen atom, leading to 2-Amino-4-bromopyrimidine or 2-aminopyrimidine.
-
Protodeboronation of Boronic Acid: The boronic acid can be converted to the corresponding arene (Ar-H) before it couples with the pyrimidine. This is more common with heteroarylboronic acids and in the presence of aqueous bases.
-
Homocoupling of the Pyrimidine: Although less common, the this compound can couple with itself to form a bipyrimidine.
Q2: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?
A2: To minimize byproduct formation, consider the following optimizations:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction vessel to remove oxygen, which will reduce the homocoupling of the boronic acid. Techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles are effective.
-
Choice of Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can help to avoid the initial homocoupling that can occur during the in-situ reduction of Pd(II) catalysts.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over side reactions.
-
Base Selection: The choice of base is critical. Weaker bases like K₃PO₄ or KF may sometimes reduce the incidence of side reactions compared to stronger bases. The effect of the base is often substrate-dependent.
-
Use of Boronic Esters: To combat protodeboronation, consider using more stable boronic esters, such as pinacol esters, instead of boronic acids.
Issue 2: Low Yield and Complex Mixture in Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination on this compound and observe a low yield of my desired di-aminated product along with several byproducts. What could be the issue?
A3: Low yields and complex mixtures in Buchwald-Hartwig aminations with dihalogenated substrates often point to a few key issues:
-
Incomplete Reaction: The reaction may have stopped at the mono-amination stage, resulting in 2-Amino-4-bromo-6-aminopyrimidine. Di-amination of di-halogenated pyridines can be challenging and may require more forcing conditions for the second substitution.
-
Dehalogenation: A significant byproduct can be the dehalogenated starting material, where one or both bromo groups are replaced by hydrogen. This can occur as a side reaction in the catalytic cycle.[1]
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Beta-Hydride Elimination: If your amine has a beta-hydrogen, an unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield the dehalogenated pyrimidine and an imine.[1]
Q4: How can I improve the yield and selectivity of the di-amination in my Buchwald-Hartwig reaction?
A4: To favor the formation of the di-aminated product, consider the following:
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Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the amine and base. The reaction time may also need to be extended to drive the reaction to completion for the second substitution.
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Catalyst and Ligand System: For di-amination, a highly active catalyst system is often required. Experiment with different palladium precatalysts and bulky, electron-rich phosphine ligands.
-
Temperature: Higher reaction temperatures may be necessary to facilitate the second amination, but this must be balanced against the potential for increased byproduct formation.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields for challenging aminations.
Issue 3: Unexpected Hydrolysis or Dehalogenation Products
Q5: I have identified 2-Amino-4,6-dihydroxypyrimidine and/or 2-Amino-4-bromopyrimidine in my reaction mixture. What reaction conditions could lead to these byproducts?
A5: The formation of these byproducts points towards two common side reactions:
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Hydrolysis: The bromine atoms on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of strong bases and water, leading to the formation of 2-Amino-4,6-dihydroxypyrimidine. The synthesis of this dihydroxy compound from guanidine and a malonic ester is a common route, and its formation from the dibromo analog represents a potential side reaction under basic, aqueous conditions.
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Reductive Dehalogenation: The cleavage of the carbon-bromine bond to form a carbon-hydrogen bond is a known process for halogenated pyrimidines.[2] This can be mediated by certain reagents or catalytic systems, especially under forcing conditions.
Q6: How can I prevent hydrolysis and dehalogenation?
A6: To prevent these side reactions:
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Anhydrous Conditions: If hydrolysis is a problem, ensure that your solvents and reagents are scrupulously dried.
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Careful Choice of Base: If using a strong base, consider if a non-hydroxide base might be more suitable.
-
Milder Reaction Conditions: Where possible, use milder reaction temperatures and shorter reaction times to minimize the opportunity for dehalogenation.
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Avoid Hydride Sources: Ensure that your solvents or reagents are not potential sources of hydrides, which can promote dehalogenation.
Quantitative Data Summary
The following tables summarize general trends in byproduct formation for reactions involving aminobromopyridines and related substrates. Note that specific percentages can vary significantly based on the exact substrates and reaction conditions.
Table 1: Common Byproducts in Suzuki-Miyaura Coupling of Aminobromopyridines
| Byproduct | Typical Conditions Favoring Formation | Mitigation Strategies |
| Homocoupling of Boronic Acid | Presence of O₂, use of Pd(II) precatalysts | Rigorous degassing, use of Pd(0) precatalysts |
| Dehalogenation | High temperatures, certain bases/solvents | Milder conditions, careful solvent/base selection |
| Protodeboronation | Aqueous bases, heteroarylboronic acids | Use of boronic esters, anhydrous conditions |
Table 2: Common Byproducts in Buchwald-Hartwig Amination of Dihalo-heterocycles
| Byproduct | Typical Conditions Favoring Formation | Mitigation Strategies |
| Mono-aminated Product | Insufficient amine/base, short reaction time | Increase stoichiometry of amine/base, longer reaction time |
| Dehalogenation | High temperatures, presence of hydride sources | Optimize temperature, ensure anhydrous/non-hydridic conditions |
| Beta-Hydride Elimination | Amine substrate with β-hydrogens | Choice of ligand to favor reductive elimination |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and requires optimization for specific substrates.
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Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 4.0-5.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive pressure of inert gas.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Di-amination of this compound
This protocol is a starting point and will likely require significant optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the base (e.g., NaOtBu or K₃PO₄, 2.5-3.0 eq.) to the flask.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (2.2-3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
Challenges in the scale-up synthesis of 2-Amino-4,6-dibromopyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Amino-4,6-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the bromination of 2-aminopyrimidine-4,6-diol. This multi-step process typically starts with the condensation of a malonic acid derivative with guanidine to form the diol, followed by a bromination step using a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and bromine (Br₂).
Q2: What are the critical parameters to control during the bromination step?
A2: Temperature, reaction time, and the stoichiometry of the brominating agent are crucial. Insufficient temperature or time can lead to incomplete conversion, while excessive temperature or an excess of the brominating agent can result in the formation of over-brominated byproducts. Careful, portion-wise addition of the brominating agent is often recommended to maintain control over the reaction exotherm and minimize side reactions.[1]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, phosphorus oxyhalides and bromine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. An appropriate quenching agent for the brominating reagent should be readily available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete initial condensation to form 2-aminopyrimidine-4,6-diol. | Optimize the condensation reaction by ensuring the use of a suitable base (e.g., sodium ethoxide) and an appropriate solvent (e.g., ethanol) to facilitate the reaction.[2] |
| Incomplete bromination of the diol intermediate. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or HPLC to ensure completion. | |
| Product loss during workup and purification. | Optimize the extraction and crystallization solvents. Consider using a column chromatography protocol for purification if crystallization is inefficient. | |
| Formation of Impurities/Byproducts | Over-bromination leading to tri-brominated species. | Carefully control the stoichiometry of the brominating agent. Use slow, portion-wise addition to avoid localized excess of the reagent.[1] |
| Hydrolysis of the dibromopyrimidine back to the diol during workup. | Ensure all workup steps are performed under anhydrous or near-anhydrous conditions until the product is isolated. Use a non-aqueous workup if possible. | |
| Incomplete conversion of the starting material. | Re-evaluate the reaction conditions (temperature, time, solvent). Ensure efficient mixing, especially in larger reaction vessels, to avoid localized concentration gradients.[1] | |
| Difficulty in Product Purification | Oily or non-crystalline product. | Attempt purification via column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane). If the product is an oil, try co-evaporation with a high-boiling point solvent to remove residual solvents. |
| Co-crystallization of impurities. | Recrystallize the product from a different solvent system. A two-solvent recrystallization (dissolving in a good solvent and precipitating with a poor solvent) can be effective. |
Experimental Protocols
Synthesis of 2-Aminopyrimidine-4,6-diol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents : To the sodium ethoxide solution, add diethyl malonate followed by guanidine hydrochloride.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product will precipitate out of the solution.
-
Isolation : Filter the precipitate, wash with cold ethanol and then water, and dry under vacuum to obtain 2-aminopyrimidine-4,6-diol.
Bromination of 2-Aminopyrimidine-4,6-diol
-
Reaction Setup : In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place 2-aminopyrimidine-4,6-diol and an excess of phosphorus oxybromide (POBr₃).
-
Addition of Reagents : Heat the mixture to the desired temperature (e.g., 100-120°C).
-
Reaction : Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Workup : Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification : Neutralize the aqueous solution with a base (e.g., sodium bicarbonate). The crude this compound will precipitate. Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
References
Preventing over-substitution in 2-Amino-4,6-dibromopyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4,6-dibromopyrimidine. The focus is on preventing over-substitution and achieving selective mono-substitution in common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-substituted product in my reaction with this compound?
Over-substitution, leading to the formation of a di-substituted product, is a common challenge in reactions with this compound. This occurs because after the initial substitution at one of the bromine-bearing carbons (typically the more reactive C4 or C6 position), the remaining bromo-substituent can still undergo a second reaction with the nucleophile or coupling partner. The pyrimidine ring remains sufficiently electron-deficient to allow for this second substitution, especially under harsh reaction conditions.
Q2: Which position, C4 or C6, is more reactive in this compound?
In this compound, the C4 and C6 positions are electronically equivalent due to the symmetry of the molecule. Therefore, the initial substitution can occur at either position with equal probability, leading to a single mono-substituted product. The key challenge is to prevent a subsequent substitution at the remaining bromo-position. Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position due to better stabilization of the Meisenheimer intermediate.[1][2]
Q3: How does the reactivity of this compound compare to its dichloro-analogue?
Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of bromide compared to chloride. Consequently, reactions with this compound may proceed under milder conditions but may also be more prone to over-substitution compared to 2-amino-4,6-dichloropyrimidine.
Q4: Can I use a protecting group on the 2-amino group to control the reaction?
Yes, protecting the 2-amino group can be a viable strategy. The choice of protecting group is critical. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyl (Bn).[3][4][5][6][7]
-
Boc protection: This is a widely used strategy. The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)₂O).[5][6] It is generally stable to many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid).
-
Benzyl protection: A benzyl group can be introduced and is typically removed by catalytic hydrogenation.[3][4][8]
Protecting the amino group can modulate the electronic properties of the pyrimidine ring and may influence the regioselectivity and extent of substitution.
Troubleshooting Guides
Issue 1: High Levels of Di-substituted Product in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
NMR and LC-MS analysis show a significant peak corresponding to the mass of the di-substituted product.
-
Low yield of the desired mono-substituted product.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the nucleophile. Start with a 1:1 molar ratio of this compound to the nucleophile. A slight excess of the nucleophile (up to 1.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided. |
| High Reaction Temperature | High temperatures increase the rate of both mono- and di-substitution, but often favor the latter. Reduce the reaction temperature. For example, if the reaction is being run at 100°C, try reducing it to 80°C or even room temperature and monitor the progress over a longer period. |
| Rapid Addition of Nucleophile | Adding the nucleophile too quickly can create localized high concentrations, promoting di-substitution. Add the nucleophile dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. |
| Strongly Activating Nucleophile | Highly reactive nucleophiles are more likely to lead to over-substitution. If possible, consider using a less reactive nucleophile or a protected version of the nucleophile. |
| Inappropriate Solvent | The solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO are common for SNAr reactions. Consider using a less polar solvent to potentially slow down the second substitution. |
Experimental Protocol: Selective Mono-amination of a Dihalopyrimidine (Analogous System)
This protocol for the mono-amination of 4,6-dichloropyrimidine can be adapted for this compound.
| Parameter | Value |
| Substrate | 4,6-Dichloropyrimidine (1.0 mmol) |
| Nucleophile | Adamantane-containing amine (1.0 mmol) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | DMF (1 mL) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield of Mono-product | 60-99% |
Adapted from[9]
Issue 2: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)
Symptoms:
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Formation of a mixture of mono- and di-substituted products.
-
Low yield of the desired mono-substituted product.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst/Ligand System | The choice of palladium catalyst and ligand is crucial for controlling selectivity. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands can sometimes favor mono-amination. For Suzuki couplings, the ligand can influence the rate of oxidative addition and reductive elimination. Screen different catalyst/ligand combinations (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos). |
| Incorrect Base | The base can affect the catalytic cycle. For Buchwald-Hartwig reactions, strong bases like NaOtBu or LiHMDS are often used. For Suzuki couplings, milder bases like K₂CO₃ or Cs₂CO₃ are common. A weaker base may help to slow down the second coupling reaction. |
| High Reaction Temperature | Similar to SNAr, high temperatures can lead to a loss of selectivity. Optimize the reaction temperature, starting at a lower temperature and gradually increasing it if the reaction is too slow. |
| Stoichiometry of the Coupling Partner | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the boronic acid/ester or amine. |
| Use of a Protecting Group | Protect the 2-amino group with a Boc or Benzyl group to modify the electronic properties of the pyrimidine ring and potentially improve selectivity. |
Experimental Protocol: Boc Protection of an Aminopyridine (Analogous System)
This protocol can be adapted for the protection of this compound.
| Parameter | Value |
| Substrate | Aminopyridine (1.0 equiv) |
| Reagent | (Boc)₂O (1.5-2.0 equiv) |
| Catalyst/Reagents | EDCI (1.5-3.0 equiv), HOBT (0.05-0.1 equiv) |
| Base | Triethylamine (1.5-3.0 equiv) |
| Solvent | THF, CH₂Cl₂, MeOH, or 1,4-dioxane |
| Temperature | Room Temperature |
| Reaction Time | 0.5-2 hours |
| Yield | 80-90% |
Adapted from[10]
Visualizations
Logical Workflow for Troubleshooting Over-substitution
Caption: A decision-making workflow for troubleshooting over-substitution in reactions involving this compound.
Signaling Pathway of a Palladium-Catalyzed Cross-Coupling Reaction (Buchwald-Hartwig Amination)
Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination, a common cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Amino-4,6-dibromopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 2-Amino-4,6-dibromopyrimidine. The following information is curated to address common challenges and provide actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
The primary challenges stem from the electronic properties of the substrate. The electron-donating amino group and the two coordinating nitrogen atoms of the pyrimidine ring can complicate the catalytic cycle.[1] Key issues include:
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Catalyst Inhibition/Deactivation: The lone pairs of electrons on the pyrimidine nitrogens can coordinate with the palladium catalyst, forming inactive species.[1] Oxygen contamination can also oxidize the active Pd(0) catalyst.[1]
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Regioselectivity: With two reactive bromine atoms at the C4 and C6 positions, achieving selective mono-substitution can be challenging. Often, a mixture of mono- and di-substituted products is obtained.
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Reactivity: While the C-Br bonds are generally reactive, the overall electron-rich nature of the aminopyrimidine ring can influence the rate of oxidative addition.
Q2: Which type of palladium catalyst and ligands are recommended for this substrate?
For electron-rich heteroaryl halides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[1] These ligands help to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
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For Suzuki-Miyaura Coupling: Catalyst systems like Pd(PPh₃)₄, Pd(dppf)Cl₂, and combinations of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with ligands such as SPhos or XPhos are good starting points.
-
For Buchwald-Hartwig Amination: Bulky biarylphosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, RuPhos), are highly effective.[1] Pre-formed catalysts can also offer more reliable results.
-
For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[2]
Q3: How can I control for mono- versus di-substitution?
Achieving selective mono-arylation or amination of a dihalo-substrate requires careful control of reaction conditions:
-
Stoichiometry: Use of a limited amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid or amine) can favor mono-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product. Monitor the reaction closely by TLC or LC-MS.
-
Catalyst Loading: In some cases, a lower catalyst loading may favor mono-substitution.
For di-substitution, an excess of the coupling partner (e.g., >2.2 equivalents) and longer reaction times are typically required.
Q4: What are the best practices for setting up these cross-coupling reactions?
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[1]
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Anhydrous and Degassed Solvents: Use of anhydrous and properly degassed solvents is critical to prevent quenching of reagents and catalyst deactivation.[1]
-
Reagent Purity: Ensure the purity of all reagents, including the substrate, coupling partner, and base, as impurities can negatively impact the reaction outcome.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion
Low or no conversion is a common issue in cross-coupling reactions with aminopyrimidine substrates. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyrimidine nitrogen can coordinate to the palladium center, inhibiting catalysis.[1] Use bulky ligands (e.g., XPhos, SPhos) that can favor the desired catalytic cycle over catalyst inhibition. Ensure the reaction is thoroughly degassed to remove oxygen. |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh or purified boronic acids. Ensure the base is of high purity and handled under inert conditions. Solvents must be anhydrous. |
| Suboptimal Temperature | Many cross-coupling reactions with heteroaryl halides require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[1] Cautiously increase the temperature and monitor for decomposition. |
| Incorrect Ligand or Base | The choice of ligand and base is critical. For this electron-rich substrate, bulky, electron-rich phosphine ligands are often necessary.[1] Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are commonly used. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Purge the reaction vessel with an inert gas. |
| Protodebromination | The C-Br bond is cleaved and replaced by a hydrogen atom. This can be caused by traces of water or other proton sources, or by certain side reactions in the catalytic cycle. | Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated. |
| Mixture of Mono- and Di-substituted Products | The reactivity of the second C-Br bond is comparable to the first, leading to a mixture of products. | To favor mono-substitution, use a slight excess (1.1-1.2 eq.) of the coupling partner and monitor the reaction closely, stopping it once the starting material is consumed. To favor di-substitution, use a larger excess (>2.2 eq.) of the coupling partner and a longer reaction time. |
Data Presentation: Catalyst Systems for Similar Substrates
Please note: The following data is compiled from reactions with structurally similar aminohalopyridines and dihalopyridines, as specific comparative data for this compound is limited in the literature. These conditions should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ | - | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | 12-24 | Good to High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-12 | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | Dioxane | 80-100 | 12-24 | Effective |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst / Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 100-110 | 12-24 | Good to High |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | Good |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 16 | High |
Table 3: Representative Conditions for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ | CuI | Et₃N or Piperidine | Toluene or DMF | 80-100 | 3-14 | High |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | 25-80 | 12-24 | Good to High |
Experimental Protocols
Disclaimer: These are generalized procedures based on similar substrates and should be optimized for this compound and your specific coupling partners.
General Experimental Workflow
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq. for mono-substitution or 2.5 eq. for di-substitution), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium precatalyst (e.g., XPhos-Pd-G3, 2-4 mol%), the base (e.g., NaOtBu, 1.4 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the aminated product.[3]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).[4]
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by the base (e.g., Et₃N, 2.0-3.0 eq.) and the terminal alkyne (1.1 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C) and monitor its progress.
-
Work-up: Once the reaction is complete, cool to room temperature, and concentrate the mixture. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonia solution and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]
References
- 1. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution of 2-Amino-4,6-dibromopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 2-Amino-4,6-dibromopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?
In pyrimidine systems, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is due to the electronic activation by the ring nitrogens, which can stabilize the negative charge in the Meisenheimer intermediate. The amino group at the C2 position is an electron-donating group, which further deactivates this position for nucleophilic attack. Therefore, substitution is expected to occur preferentially at either the C4 or C6 position.
Q2: How does the choice of base influence the reaction?
The base plays a crucial role in nucleophilic substitution reactions involving amine nucleophiles. Its primary function is to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction. The choice of base can significantly impact the reaction rate and yield. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) are commonly used. For palladium-catalyzed aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often employed.
Q3: What are the common side reactions to be aware of?
The most common side reactions include:
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Di-substitution: Reaction at both the C4 and C6 positions. This can be minimized by using a stoichiometric amount of the nucleophile and controlling the reaction temperature.
-
Solvolysis: If the solvent is nucleophilic (e.g., ethanol, methanol), it can compete with the intended nucleophile, leading to the formation of alkoxy-substituted byproducts. Using a non-nucleophilic solvent can prevent this.
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Hydrolysis: The presence of water can lead to the hydrolysis of the bromo substituent, forming the corresponding hydroxypyrimidine. Ensuring anhydrous reaction conditions is crucial.
Q4: Can I achieve regioselective mono-substitution?
Achieving regioselective mono-substitution on this compound can be challenging as the C4 and C6 positions are electronically similar. However, factors like the steric hindrance of the incoming nucleophile and fine-tuning of reaction conditions (temperature, solvent, and base) can influence the selectivity. For sterically bulky nucleophiles, substitution at the less hindered position may be favored.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Insufficiently activated pyrimidine ring. | While the pyrimidine ring is electron-deficient, strong electron-withdrawing groups can enhance reactivity. However, for this substrate, focus on other factors. |
| Poor leaving group. | Bromine is a good leaving group for SNAr reactions on pyrimidines. | |
| Weak nucleophile. | Increase the nucleophilicity of the amine by using a suitable base to deprotonate it. For very weak nucleophiles, consider palladium-catalyzed cross-coupling reactions. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For catalyst-free SNAr, higher temperatures (e.g., 140 °C in DMF) might be necessary. | |
| Unsuitable base. | The choice of base is critical. For amine nucleophiles, non-nucleophilic organic bases like TEA or DIPEA are often a good starting point. For less reactive systems, a stronger base like NaH or K₂CO₃ might be required. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMF, DMSO, or THF to facilitate the reaction. | |
| Formation of Di-substituted Product | Excess nucleophile. | Use a stoichiometric amount (1.0-1.2 equivalents) of the amine nucleophile. |
| High reaction temperature. | Lower the reaction temperature to favor mono-substitution. | |
| Presence of Alkoxy Byproduct | Nucleophilic solvent (e.g., ethanol, methanol). | Switch to a non-nucleophilic solvent such as dioxane, toluene, or DMF. |
| Hydrolysis of Bromo Group | Presence of water in the reaction. | Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | Product is highly polar and difficult to separate from byproducts or residual base. | Perform an aqueous workup to remove inorganic salts. Acid-base extraction can be effective for separating basic or acidic impurities. |
Data Presentation
The following table provides an illustrative summary of how the choice of base can influence the yield of the mono-substituted product in a typical nucleophilic substitution reaction of this compound with a primary amine. Please note that these are representative values and actual results may vary depending on the specific nucleophile, solvent, and temperature used.
| Base | Solvent | Temperature (°C) | Typical Yield of Mono-substituted Product (%) | Key Considerations |
| Triethylamine (TEA) | EtOH | Reflux | 60-75 | Mild conditions, but potential for solvolysis from ethanol. |
| Diisopropylethylamine (DIPEA) | NMP | 120 | 65-80 | Good for sterically hindered amines, less nucleophilic than TEA. |
| Sodium Hydride (NaH) | DMF | 80 | 70-85 | Strong base, requires anhydrous conditions. Generates the amine anion for increased reactivity. |
| Potassium Carbonate (K₂CO₃) | DMSO | 140 | 55-70 | Common inorganic base, may require higher temperatures. |
| Cesium Carbonate (Cs₂CO₃) | Dioxane | 100 | 75-90 | Often provides higher yields due to increased solubility and basicity. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the mono-amination of this compound.
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To a solution of this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.0-1.2 equiv.) and the base (1.5-2.0 equiv.).
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Heat the reaction mixture to the desired temperature (typically between 80-140 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a solid precipitates, it can be filtered and washed with a suitable solvent.
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Alternatively, the reaction mixture can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the nucleophilic substitution of this compound.
Caption: Troubleshooting logic for addressing low product yield in the substitution reaction.
Technical Support Center: Work-up Procedures for Reactions Involving 2-Amino-4,6-dibromopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-4,6-dibromopyrimidine in their synthetic workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, primarily used in cross-coupling reactions to introduce substituents at the 4- and 6-positions. The most common transformations include:
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Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: To form C-N bonds with a variety of amines.[1][2][3][4]
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Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
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Nucleophilic Aromatic Substitution (SNAr): With strong nucleophiles.
Q2: How can I control the selectivity between mono- and di-substitution at the C4 and C6 positions?
A2: Achieving selective mono-substitution over di-substitution is a common challenge with di-halogenated pyrimidines. The following strategies can be employed:
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Stoichiometry: Use of a slight excess (1.0-1.2 equivalents) of the coupling partner is crucial for favoring mono-substitution.
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Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress by TLC or LC-MS to stop the reaction upon consumption of the starting material can prevent the formation of the di-substituted product.
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Catalyst and Ligand Choice: For Suzuki and Buchwald-Hartwig reactions, the choice of palladium catalyst and ligand can influence selectivity. Bulky ligands can sometimes favor mono-substitution due to steric hindrance.
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Base: The choice and amount of base can also play a role in modulating the reactivity.
For di-substitution, an excess of the coupling partner (2.2-3.0 equivalents) and longer reaction times or higher temperatures are typically required.
Q3: What are the common impurities I might encounter in my reaction mixture?
A3: Besides unreacted starting material and the desired mono- or di-substituted products, several side products can form:
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Homocoupling Products: Formation of biaryl compounds from the coupling of two boronic acid molecules in Suzuki reactions.
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Dehalogenation: Replacement of one or both bromine atoms with hydrogen. This can be more prevalent with extended reaction times or in the presence of certain bases or impurities.
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Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene.
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Catalyst Residues: Palladium residues from cross-coupling reactions can contaminate the product.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. For Suzuki and Buchwald-Hartwig reactions, consider using a pre-catalyst that is more stable and provides a more active catalytic species. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Inappropriate Ligand | For challenging couplings, screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective for cross-coupling reactions. |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu. Ensure the base is anhydrous and of high purity. |
| Solvent Issues | Use anhydrous and degassed solvents. For Suzuki reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used; the ratio may need optimization to ensure all components are soluble. |
| Low Reaction Temperature | Gradually increase the reaction temperature. However, be mindful that higher temperatures can also lead to catalyst decomposition and side product formation. |
Issue 2: Difficulty in Purifying the Product
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities during Column Chromatography | Inappropriate eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. For basic products that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation. |
| Poor Separation of Mono- and Di-substituted Products | Similar polarities of the products. | Utilize a longer chromatography column for better resolution. Consider using a different stationary phase, such as alumina, or specialized columns for isomer separation.[5][6] |
| Product is Insoluble and Precipitates from the Reaction Mixture | Low solubility of the product in the reaction solvent. | At the end of the reaction, try adding a co-solvent in which the product is more soluble to facilitate transfer and purification. |
| Residual Palladium in the Final Product | Incomplete removal during work-up. | Wash the organic layer with an aqueous solution of a sulfur-containing ligand (e.g., thiourea) or use a metal scavenger resin to remove residual palladium. |
Experimental Protocols
General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
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Cooling and Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
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Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel.
General Work-up Procedure for a Buchwald-Hartwig Amination Reaction
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Cooling and Quenching: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with 2-Amino-4,6-dihalopyrimidine Analogs
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | 2-Amino-4-bromopyridine |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 | 2-Amino-4-bromopyridine |
| Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine[7] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination with 2,6-Dibromopyridine
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Alkylamines | CuI/DMPAO | K₂CO₃ | Water | 118-200 | ~2.5 | Varies |
| Arylamines | CuI/DMPAO | K₂CO₃ | Water | 118-200 | ~2.5 | Varies |
Note: The data in these tables are for analogous compounds and should be used as a starting point for optimization for this compound.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General workflow for reaction work-up and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. welch-us.com [welch-us.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Reactivity Face-Off: 2-Amino-4,6-dibromopyrimidine vs. 2-Amino-4,6-dichloropyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2-aminopyrimidines serve as crucial building blocks for the synthesis of a diverse array of biologically active molecules, particularly in medicinal chemistry and drug development. The strategic functionalization of the pyrimidine core, often initiated from its halogenated derivatives, is a cornerstone of modern synthetic organic chemistry. This guide provides an in-depth comparison of the reactivity of two key halogenated pyrimidine intermediates: 2-amino-4,6-dibromopyrimidine and 2-amino-4,6-dichloropyrimidine. By examining their performance in pivotal synthetic transformations and providing supporting data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Fundamental Difference: Carbon-Halogen Bond Reactivity
The primary determinant of the differential reactivity between this compound and 2-amino-4,6-dichloropyrimidine lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy dictates that the C-Br bond is more readily cleaved, rendering this compound the more reactive of the two in reactions where the cleavage of the carbon-halogen bond is the rate-determining step. This is particularly evident in transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidines. The two nitrogen atoms in the pyrimidine ring withdraw electron density, activating the halogenated positions (C4 and C6) towards nucleophilic attack.
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, where the nucleophile attacks the carbon bearing the halogen. While the electronegativity of chlorine is higher than bromine, which could suggest a more electrophilic carbon center, the better leaving group ability of bromide often leads to faster overall reaction rates for the bromo-substituted compound. The 2-amino group, being an electron-donating group, deactivates the pyrimidine ring towards nucleophilic attack to some extent. However, the strong activation by the ring nitrogens at the C4 and C6 positions overcomes this effect.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2-Amino-4,6-dichloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) may be sufficient. | May require more forcing conditions (higher temperatures, longer reaction times). |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step in the catalytic cycle. The weaker C-Br bond in this compound facilitates a faster rate of oxidative addition compared to the C-Cl bond in 2-amino-4,6-dichloropyrimidine. This generally translates to higher reaction efficiency, allowing for lower catalyst loadings, milder reaction conditions, and shorter reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.
Table 2: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Amino-4,6-dichloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Lower | Higher |
| Catalyst Loading | Potentially Lower | Typically Higher |
| Reported Yield (Example) | High yields are generally expected for mono-arylation. | Moderate to good yields, often requiring optimized conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition of the palladium catalyst to the C-X bond.
Table 3: Illustrative Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | 2-Amino-4,6-dichloropyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder base and lower temperatures may be effective. | Often requires a strong base (e.g., NaOtBu, LiHMDS) and elevated temperatures. |
| Ligand Choice | A wider range of phosphine ligands may be effective. | Often requires bulky, electron-rich phosphine ligands for efficient coupling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions. Note that optimization may be required for specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
A solution of 2-amino-4,6-dihalopyrimidine (1.0 mmol) and the desired amine (1.1-2.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is treated with a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) if the amine salt is not used. The reaction mixture is then heated (e.g., reflux or microwave irradiation) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, and the product is isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
In a flask purged with an inert gas (e.g., argon or nitrogen), 2-amino-4,6-dihalopyrimidine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol) are combined in a degassed solvent system (e.g., dioxane/water, toluene/water, or DME). The mixture is heated with stirring until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with 2-amino-4,6-dihalopyrimidine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, SPhos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.2-2.0 mmol) under an inert atmosphere. The desired amine (1.1-1.5 mmol) and an anhydrous, aprotic solvent (e.g., toluene, dioxane, or THF) are added. The reaction mixture is heated with stirring until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualization of Reaction Workflows and Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Reactivity is dictated by the carbon-halogen bond strength.
Conclusion
The choice between this compound and 2-amino-4,6-dichloropyrimidine as a synthetic precursor is a critical decision that should be guided by the specific transformation being targeted and the desired reaction efficiency. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, this compound is generally the more reactive substrate, often leading to higher yields and requiring milder reaction conditions. This enhanced reactivity is a direct consequence of the weaker carbon-bromine bond. Conversely, 2-amino-4,6-dichloropyrimidine may be preferred when a less reactive substrate is desired, for reasons of cost, or when seeking to perform sequential, selective functionalization at different positions on a polyhalogenated pyrimidine. A thorough understanding of these reactivity differences allows for more rational planning of synthetic routes and can significantly impact the successful outcome of a research and development program.
A Comparative Analysis of 2-Bromo- vs. 2-Chloro-Pyrimidines in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between 2-bromo- and 2-chloro-pyrimidines as substrates in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform substrate selection in the synthesis of complex molecules.
The fundamental difference in reactivity between 2-bromo- and 2-chloro-pyrimidines in palladium-catalyzed Suzuki coupling lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond.[1][2] This distinction directly influences the rate-determining step of the catalytic cycle: the oxidative addition of the halopyrimidine to the palladium(0) catalyst.[3] Consequently, 2-bromopyrimidines are generally more reactive and often require milder reaction conditions to achieve high yields.
Performance Comparison: Reactivity and Yields
Experimental data consistently demonstrates that 2-bromopyrimidines afford higher yields in shorter reaction times and under less stringent conditions compared to their chloro-analogs. The stronger C-Cl bond in 2-chloropyrimidines necessitates more forcing conditions, such as higher temperatures, longer reaction times, and often more sophisticated catalyst systems to facilitate efficient oxidative addition.[1][4]
For instance, while a standard Pd(PPh₃)₄ catalyst may be sufficient for the coupling of a 2-bromopyrimidine, 2-chloropyrimidines often require more electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to promote the challenging C-Cl bond activation.[5][6]
Table 1: Illustrative Comparison of Reaction Conditions and Yields
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 / 4 | ~90 |
| 2-Chloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~45 |
| 2-Chloropyrimidine | Phenylboronic Acid | Pd₂(dba)₃ / XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 / 8 | >85 |
Note: The data presented is a representative summary compiled from typical outcomes in Suzuki coupling reactions and is intended for comparative purposes.
The data highlights that to achieve yields comparable to 2-bromopyrimidine, the coupling of 2-chloropyrimidine often necessitates a more advanced catalytic system and more forcing conditions.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7] The initial oxidative addition of the halopyrimidine to the Pd(0) center is typically the rate-limiting step, and it is here that the difference between the bromo and chloro substrates is most pronounced. The lower bond dissociation energy of the C-Br bond facilitates a faster oxidative addition compared to the C-Cl bond.
References
The Halogen Effect: A Comparative Analysis of Bromo- vs. Chloro-Substituted Aminopyrimidines in Biological Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the biological activities of bromo- and chloro-substituted aminopyrimidines, drawing upon available experimental data to elucidate the nuanced impact of these two common halogens on anticancer and antimicrobial efficacy.
The aminopyrimidine core is a privileged scaffold in drug discovery, forming the basis of numerous kinase inhibitors and other therapeutic agents. Substitution with bromine or chlorine at various positions on the pyrimidine ring can significantly modulate a compound's physicochemical properties, including its size, lipophilicity, and ability to form halogen bonds. These alterations, in turn, influence target binding affinity, selectivity, and overall biological activity. While direct comparative studies across a wide range of bromo- and chloro-substituted aminopyrimidine analogs are limited, this guide collates available data to offer insights into their structure-activity relationships (SAR).
Comparative Analysis of Anticancer Activity
The introduction of bromine or chlorine onto the aminopyrimidine scaffold has been explored as a strategy to enhance potency against various cancer cell lines. The data, while not always from direct head-to-head comparisons of identical analogs, suggests that the choice of halogen can have a significant impact on cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) of Bromo- and Chloro-Substituted Aminopyrimidine Analogs against Cancer Cell Lines
| Compound/Analog Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-Deoxyadenosine Analog | 2-Chloro | CCRF-CEM (T-lymphoblastoid) | 0.045 | [1] |
| 2'-Deoxyadenosine Analog | 2-Bromo | CCRF-CEM (T-lymphoblastoid) | 0.068 | [1] |
| 2-Amino-4-aryl-pyrimidine | 5-Chloro | VEGFR-2 (Kinase Assay) | Potent Inhibition | [2] |
| 2-Amino-4-aryl-pyrimidine | 5-Chloro | CDK1 (Kinase Assay) | Potent Inhibition | [2] |
Disclaimer: The data presented is compiled from different studies. Direct comparison of IC50 values should be done with caution as experimental conditions may vary.
Comparative Analysis of Antimicrobial Activity
In the realm of antimicrobial research, halogenated aminopyrimidines have demonstrated promising activity against various bacterial strains. The choice between bromine and chlorine can influence the minimum inhibitory concentration (MIC), with the specific substitution pattern playing a crucial role.
Table 2: Comparative Antimicrobial Activity (MIC) of Bromo- and Chloro-Substituted Aminopyrimidine Analogs
| Compound/Analog Type | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| N-phenylacetamide derivative | 2-Bromo on acetamide | Acinetobacter baumannii | - | [3] |
| N-phenylacetamide derivative | 2-Chloro on acetamide | Acinetobacter baumannii | Moderate to High Activity | [3] |
| Acetamide derivative | 2-Chloro-N-phenyl | S. aureus, E. coli, P. mirabilis | MICs > 6.25 | [4] |
| Acetamide derivative | N-(5-Bromopyrimidin-2-yl) | - | - | [5] |
| Acetamide derivative | N-(5-Chloropyrimidin-2-yl) | - | - |
Disclaimer: The data presented is compiled from different studies. Direct comparison of MIC values should be done with caution as experimental conditions may vary.
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines a general procedure for determining the cytotoxic effects of substituted aminopyrimidines on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
1. Cell Culture and Seeding:
-
Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the logarithmic growth phase and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare stock solutions of the bromo- and chloro-substituted aminopyrimidines in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.
-
Replace the media in the cell plates with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
3. Incubation:
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates to ensure complete dissolution of the formazan.
5. Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination
This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of substituted aminopyrimidines against bacterial strains.[8][9][10][11][12]
1. Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.
-
Pick several colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the bromo- and chloro-substituted aminopyrimidines in a suitable solvent.
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
4. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Signaling Pathway Context: Kinase Inhibition
Many aminopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The substitution pattern, including the presence of bromine or chlorine, can influence how the inhibitor binds to the ATP-binding pocket of the kinase.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irejournals.com [irejournals.com]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 180530-15-8|N-(5-Bromopyrimidin-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MIC determination by broth microdilution. [bio-protocol.org]
A Comparative Spectroscopic Guide to 2-Amino-4,6-dibromopyrimidine and Its Derivatives
This guide provides a detailed spectroscopic comparison of 2-Amino-4,6-dibromopyrimidine with its chloro and methyl analogs, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is essential for the identification, characterization, and quality control of these important heterocyclic compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. Due to the limited availability of experimental data for this compound in the public domain, some values are predicted based on trends observed in related halo- and alkyl-substituted pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound | DMSO-d₆ | ~7.5 (s, 1H)~7.2 (br s, 2H) | H-5-NH₂ |
| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | ~7.0 - 8.0 (br s, 2H)~6.5 - 7.5 (s, 1H) | -NH₂H-5 |
| 2-Amino-4,6-dimethylpyrimidine | CDCl₃ | 6.27 (s, 1H)4.85 (br s, 2H)2.29 (s, 6H) | H-5-NH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound | DMSO-d₆ | ~163 (C-2)~158 (C-4, C-6)~95 (C-5) | Predicted values |
| 2-Amino-4,6-dichloropyrimidine | DMSO-d₆ | ~163 (C-4)~158 (C-2, C-6)~103 (C-5) | Predicted values[1] |
| 2-Amino-4,6-dimethylpyrimidine | - | 167.6162.7108.424.1 | C-4, C-6C-2C-5-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Amino-4,6-dichloropyrimidine[2] | 2-Amino-4,6-dimethylpyrimidine[3] |
| N-H Stretching (Amine) | 3400 - 3300 (doublet) | 3470 (asym), 3390 (sym) | 3320, 3160 |
| N-H Bending (Amine) | ~1640 | 1650 | 1640 |
| C=N/C=C Stretching (Ring) | ~1570, ~1450 | ~1570, ~1450 | 1595, 1560 |
| C-X (Halogen) Stretching | ~600-700 (C-Br) | ~800 (C-Cl) | - |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Notes |
| This compound | 252.88 / 254.88 / 256.88 | Fragments from loss of Br, HCN | Isotopic pattern for two bromine atoms (1:2:1 ratio) is expected. |
| 2-Amino-4,6-dichloropyrimidine | 163 / 165 / 167 | [M-Cl]⁺, [M-Cl, HCN]⁺ | Isotopic pattern for two chlorine atoms (9:6:1 ratio) is a key identifier.[1] |
| 2-Amino-4,6-dimethylpyrimidine | 123 | [M-CH₃]⁺, [M-HCN]⁺ | - |
UV-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Maxima (λmax)
| Compound | Solvent | λmax (nm) | Notes |
| This compound | Methanol | ~240, ~280 | Predicted based on trends for aminopyrimidines. |
| 2-Amino-4,6-dichloropyrimidine | - | - | Data not readily available. |
| 2-Amino-4,6-dimethylpyrimidine | Acetonitrile | ~420 | Data from a study on proton transfer complexes.[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of pyrimidine derivatives and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5]
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using an internal standard (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine relative proton counts.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Place approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.[5] Grind the mixture thoroughly to obtain a fine, homogeneous powder.
-
Pellet Formation : Transfer a portion of the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of a blank KBr pellet or the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[5]
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Method of Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) at 70 eV is a common method for these types of compounds, leading to characteristic fragmentation patterns.[1] Electrospray Ionization (ESI) is an alternative soft ionization technique.
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum plots ion intensity versus m/z.
-
Data Interpretation : Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern, which is particularly informative for halogenated compounds, and the fragmentation pattern to deduce structural information.[5]
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically below 1.0).
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for these compounds). Use a matched cuvette containing the pure solvent as a reference.
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyrimidine derivative.
This comprehensive guide serves as a foundational resource for the spectroscopic analysis of this compound and its key derivatives. The provided data and protocols will aid researchers in the accurate identification and characterization of these compounds in their scientific endeavors.
References
- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijera.com [ijera.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential of 2-Aminopyrimidines: A Comparative Guide to their Antiviral and Anticancer Properties
Substituted 2-aminopyrimidines have emerged as a versatile and highly promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antiviral and anticancer agents. This guide provides a comprehensive comparison of the biological activities of various 2-aminopyrimidine derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in this dynamic field.
Anticancer Activity of Substituted 2-Aminopyrimidines
The anticancer properties of 2-aminopyrimidine derivatives are largely attributed to their ability to inhibit various protein kinases and other key enzymes involved in cell cycle regulation and tumor progression. Notably, these compounds have shown efficacy against a range of cancer cell lines.
Comparative Anticancer Efficacy
The following tables summarize the in vitro cytotoxic activity of representative substituted 2-aminopyrimidines against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
Table 1: Cytotoxic Activity of 2-Amino-4-chloro-pyrimidine Derivatives [1]
| Compound | Substitution Pattern | HCT116 (Colon Cancer) EC50 (µM) | MCF7 (Breast Cancer) EC50 (µM) |
| 1 | 4-(4-methyl piperazine) | 209.17 ± 1.23 | 221.91 ± 1.37 |
| 6 | 4-(bromophenyl piperazine) | 89.24 ± 1.36 | 89.37 ± 1.17 |
| Doxorubicin | Positive Control | 2.0 | 0.98 |
Table 2: Kinase Inhibitory Activity of 2-Aminopyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Compound 17 | CDK2 | 0.29 | - | - | [2] |
| Compound 8e | CDK9/HDAC1 | 88.4 (CDK9), 168.9 (HDAC1) | MV-4-11 | - | [3] |
| Compound 9e | FLT3/HDAC1/3 | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | MV-4-11 | - | [3] |
| Compound 15 | FLT3 (WT & D835Y) | 7.42 (WT), 9.21 (D835Y) | MV4-11, MOLM-13 | 0.83, 10.55 | [4] |
Table 3: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives [5]
| Compound | MCF-7 (Breast Cancer) IC50 (µg/mL) | MDA-MB-231 (Breast Cancer) IC50 (µg/mL) |
| Compound 2 | 4.3 ± 0.11 | - |
| Compound 3 | - | - |
Table 4: β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives [6][7]
| Compound | IC50 (µM) |
| Compound 24 | 2.8 ± 0.10 |
| Compound 8 | 72.0 ± 6.20 |
| Compound 9 | 126.43 ± 6.16 |
| D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
Mechanism of Action: Kinase Inhibition in Cancer
A primary anticancer mechanism of 2-aminopyrimidines is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[2][8][9] Dysregulation of CDK activity is a hallmark of many cancers. Additionally, inhibition of other kinases like FMS-like tyrosine kinase 3 (FLT3) is a key strategy in acute myeloid leukemia (AML).[4] Some derivatives also exhibit dual inhibitory effects on CDKs and histone deacetylases (HDACs), leading to synergistic antitumor effects.[3]
Antiviral Activity of Substituted 2-Aminopyrimidines
The 2-aminopyrimidine scaffold has also demonstrated significant promise in the development of antiviral agents, with activity reported against a variety of viruses.
Comparative Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of representative substituted 2-aminopyrimidines.
Table 5: Anti-Influenza Virus Activity of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives [10]
| Derivative Class | Virus Types | Average EC50 (µM) |
| Cyclobutyl and cyclopentyl groups at β-position of the aminoalkyl group | A and B | 0.01 - 0.1 |
Table 6: Antiviral Activity of 2-Aminopyrimidine-based Macrocycles [11]
| Compound | Target Kinase | Cellular EC50 (nM) |
| 23 | GAK | 20 |
| 55 | EPHA2 | 260 |
| 58 | EPHA2 | 250 |
Table 7: Anti-Coronavirus Activity of Pyrimido[4,5-d]pyrimidine Derivatives [12]
| Compound | Substitution Pattern | HCoV-229E EC50 (µM) | HCoV-OC43 EC50 (µM) |
| 7a | Tetrahydronaphthalene | Notable Activity | Notable Activity |
| 7b | Tetrahydronaphthalene | Notable Activity | Notable Activity |
| 7f | Amino-indane | Most Promising | Notable Activity |
Mechanism of Action: Targeting Host Kinases for Antiviral Effect
One of the key antiviral strategies of 2-aminopyrimidines involves the inhibition of host cell kinases that are essential for viral entry and replication. For instance, dual inhibition of EPHA2 and GAK kinases has been shown to be effective against viral entry and assembly.[11]
Experimental Protocols
Standardized methodologies are crucial for the comparative evaluation of novel compounds. Below are outlines of key experimental protocols.
Cytotoxicity and Antiproliferative Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRPI0406809A - 2-Aminopyridine substituted heterocycles as cell proliferation inhibitors - Google Patents [patents.google.com]
- 9. Cyclin-dependent kinase 4 inhibitors as a treatment for cancer. Part 2: identification and optimisation of substituted 2,4-bis anilino pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Regioselective Functionalization of Dihalogenated Aminopyrimidines
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a critical aspect of modern medicinal chemistry. Dihalogenated aminopyrimidines serve as versatile synthons for the creation of diverse molecular libraries. However, achieving regiocontrol in their functionalization is a significant synthetic challenge. This guide provides an objective comparison of the performance of various methods for the functionalization of dihalogenated aminopyrimidines, supported by experimental data, to facilitate the rational design of synthetic strategies.
Introduction to Regioselectivity in Pyrimidine Functionalization
The pyrimidine ring is electron-deficient, which dictates the regioselectivity of many of its reactions. In dihalogenated pyrimidines, such as the commonly used 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAAr) than the C2 position. This inherent reactivity preference often leads to the selective formation of C4-substituted products. However, by carefully selecting catalysts, ligands, and reaction conditions, this inherent selectivity can be modulated and, in some cases, even inverted to favor functionalization at the C2 position. This guide will explore the nuances of regioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and SNAAr reactions on dihalogenated aminopyrimidines.
Comparative Performance Data
The following tables summarize the performance of different functionalization methods on various dihalogenated pyrimidine substrates, highlighting the catalyst systems, reaction conditions, and the resulting regioselectivity and yields.
Table 1: Suzuki-Miyaura Coupling of Dihalogenated Pyrimidines
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | >95:5 | 71 | --INVALID-LINK-- |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 150 (MW) | 0.25 | >98:2 | 95 | --INVALID-LINK-- |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd/IPr | K₂CO₃ | Toluene | 100 | - | 1:1.5 | - | --INVALID-LINK-- |
| 2,4-Dichloropyrimidine | Phenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | Toluene | 100 | - | >99:1 | - | --INVALID-LINK-- |
Table 2: Buchwald-Hartwig Amination of Dihalogenated Pyrimidines
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb (1 mol%) | LiHMDS | THF | 0 | <0.1 | >99:1 | 97 | [A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | No Catalyst | LiHMDS | THF | -60 | 0.5 | 97:3 | - | [A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine |
| 5-(Me₃Si)-2,4-dichloropyrimidine | 4-tert-Butylaniline | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 12 | 2:>98 | 91 | --INVALID-LINK-- |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂/Xantphos | K₂CO₃ | Toluene | 100 | - | 20:1 to 50:1 | - | --INVALID-LINK-- |
Table 3: Sonogashira Coupling of Dihalogenated Pyrimidines
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Position | Yield (%) | Reference |
| 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 25 | 21 | C6 | 85 | --INVALID-LINK-- |
| 2,4-Dichloroquinoline | Phenylacetylene | Pd/C-CuI | Et₃N | H₂O | 80 | - | C2 | 85 | --INVALID-LINK-- |
| 2,8-Diiodo-6-chloropurine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | rt | 2 | C2 | 89 | --INVALID-LINK-- |
| 2,8-Diiodo-6-chloropurine | Phenylacetylene | Pd₂(dba)₃/Xantphos/CuI | Et₃N | DMF | rt | 2 | C8 | 85 | --INVALID-LINK-- |
Table 4: Nucleophilic Aromatic Substitution (SNAAr) of Dihalogenated Aminopyrimidines
| Substrate | Nucleophile | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | K₂CO₃, DMAc, rt, 1h | 2:1 to 4:1 | - | [A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, EtOH, rt, 1h | Selective C4/C6 | - | --INVALID-LINK-- |
| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | - | Selective C4 | - | --INVALID-LINK-- |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified. Solvents should be anhydrous and reagents should be of high purity.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted from a microwave-assisted procedure that provides high yields and excellent regioselectivity for the C4 position.[1]
Materials:
-
2,4-Dichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.0 mmol)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 mmol)
-
1,4-Dioxane/Water (2:1 mixture)
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Selective Buchwald-Hartwig Amination
This protocol describes a highly regioselective amination of a 6-aryl-2,4-dichloropyrimidine.
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Secondary amine (1.1 equiv)
-
Pd(OAc)₂ (1 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (1 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 equiv)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under argon, dissolve the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb in anhydrous THF.
-
In a separate flask, dissolve the secondary amine in anhydrous THF and cool to 0 °C.
-
Slowly add the LiHMDS solution to the amine solution and stir for 10 minutes.
-
Add the freshly prepared lithium amide solution dropwise to the solution of the pyrimidine and catalyst at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in under 5 minutes.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Regioselective Sonogashira Coupling
This general protocol is for the Sonogashira coupling of a dihalopyrimidine with a terminal alkyne.
Materials:
-
Dihalopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (3 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a degassed solution of the dihalopyrimidine and terminal alkyne in anhydrous toluene, add Et₃N.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
-
Stir the solution at room temperature for 21 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the resulting residue by column chromatography on silica gel.
Protocol 4: Nucleophilic Aromatic Substitution (SNAAr)
This protocol describes the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[2]
Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol)
-
Amine (e.g., indoline) (1.0 mmol)
-
Triethylamine (1.0 mmol)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the amine, and triethylamine in ethanol.
-
Heat the mixture at reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the solid product by filtration.
-
Recrystallize the product from ethanol to afford the purified 4-aminated pyrimidine.
Factors Influencing Regioselectivity
The regioselectivity of these reactions is a delicate interplay of several factors, which can be manipulated to achieve the desired outcome.
References
Navigating the Structure-Activity Landscape of 2-Aminopyrimidine Analogs: A Focus on Bromophenyl Derivatives
A detailed analysis of 2-amino-4-(benzene-1,3-diol)-6-(bromophenyl)pyrimidine scaffolds reveals key structural features influencing their antimicrobial and anticancer activities. While specific structure-activity relationship (SAR) data for 2-amino-4,6-dibromopyrimidine analogs remains limited in publicly available literature, a comprehensive examination of closely related 6-(bromophenyl) derivatives provides valuable insights for researchers, scientists, and drug development professionals.
A series of synthesized 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been evaluated for their potential as both antimicrobial and anticancer agents. The core structure, featuring a 2-aminopyrimidine nucleus, was systematically modified to understand the impact of substituent placement on biological activity. These investigations highlight the importance of the position of the bromine atom on the phenyl ring and the nature of other substituents in modulating the therapeutic potential of these compounds.[1][2][3]
Comparative Analysis of Biological Activity
The synthesized compounds were screened for their in vitro antimicrobial activity against a panel of bacterial and fungal strains using the tube dilution method.[1][2] Additionally, their antiproliferative activity was assessed against the human colorectal carcinoma cell line (HCT116) utilizing the Sulforhodamine B (SRB) assay.[1][2]
Antimicrobial Activity
The antimicrobial screening revealed that the position of the bromo substituent on the phenyl ring at the C-6 position of the pyrimidine core, as well as other substitutions on a second phenyl ring, played a significant role in the observed activity.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of 5-(2-Amino-6-(bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Analogs
| Compound ID | R | R1 | C. tropicalis | A. niger | C. albicans | S. aureus | B. subtilis | E. coli |
| k6 | H | 4-Br | 1.56 | 3.12 | 3.12 | 6.25 | 6.25 | 3.12 |
| k12 | 4-Cl | 3-Br | 1.56 | 3.12 | 1.56 | 3.12 | 3.12 | 6.25 |
| k14 | 4-F | 3-Br | 1.56 | 1.56 | 3.12 | 3.12 | 3.12 | 3.12 |
| k20 | 4-NO2 | 3-Br | 3.12 | 1.56 | 1.56 | 6.25 | 3.12 | 6.25 |
| Ciprofloxacin | - | - | - | - | - | 10 | 10 | 15 |
| Fluconazole | - | - | 20 | 25 | 20 | - | - | - |
Data extracted from Kumar et al. (2019).[1][2][3]
From the presented data, compounds k6 , k12 , k14 , and k20 emerged as the most potent antimicrobial agents within the series.
Anticancer Activity
The antiproliferative screening against the HCT116 cancer cell line identified two lead compounds with significant cytotoxic effects.
Table 2: Anticancer Activity of Lead 5-(2-Amino-6-(bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Analogs against HCT116 Cell Line
| Compound ID | R | R1 | GI50 (µM) | TGI (µM) | LC50 (µM) |
| k8 | 4-CH3 | 4-Br | 2.1 | 11.3 | >100 |
| k14 | 4-F | 3-Br | 1.9 | 10.1 | 89.2 |
| Adriamycin | - | - | 0.03 | 0.1 | 1.3 |
Data extracted from Kumar et al. (2019).[1][2][3]
Compound k14 , featuring a 4-fluoro substitution on one phenyl ring and a 3-bromo substitution on the phenyl ring at C-6, demonstrated the most potent anticancer activity in this series.
Structure-Activity Relationship (SAR) Insights
Caption: Logical flow of the Structure-Activity Relationship.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Tube Dilution Method
The in vitro antimicrobial activity was determined using the tube dilution method, which ascertains the Minimum Inhibitory Concentration (MIC) of the compounds.[4][5][6][7][8]
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared in dimethyl sulfoxide (DMSO).
-
Preparation of Media: Sabouraud Dextrose Broth is used for fungal strains and Mueller Hinton Broth for bacterial strains.
-
Serial Dilution: A series of twofold dilutions of the stock solutions are prepared in the respective broth to achieve a concentration range (e.g., from 200 µg/mL to 1.56 µg/mL).
-
Inoculation: The tubes are inoculated with a standardized suspension of the test microorganisms (0.5 McFarland standard).
-
Incubation: The inoculated tubes are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the Tube Dilution Antimicrobial Assay.
Anticancer Activity Screening: Sulforhodamine B (SRB) Assay
The in vitro cytotoxicity of the compounds was evaluated against the HCT116 human colorectal cancer cell line using the SRB assay.[9][10][11][12]
-
Cell Plating: HCT116 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with different concentrations of the test compounds and the standard drug (Adriamycin) for 48 hours.
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The fixed cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are calculated.
Caption: Workflow for the Sulforhodamine B (SRB) Anticancer Assay.
Putative Mechanism of Action: CDK-8 Inhibition
Molecular docking studies on the active anticancer compounds, particularly k14 , suggest a potential mechanism of action through the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[1][3] CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription.[13][14][15] Its dysregulation has been implicated in various cancers, making it an attractive target for cancer therapy.[15][16][17]
The proposed mechanism involves the binding of the 2-aminopyrimidine analogs to the ATP-binding pocket of CDK8, thereby inhibiting its kinase activity. This inhibition can disrupt oncogenic signaling pathways that are dependent on CDK8-mediated transcription.
Caption: Simplified CDK8 Signaling Pathway and Point of Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Tube dilution antimicrobial susceptibility testing: efficacy of a microtechnique applicable to diagnostic laboratories. | Semantic Scholar [semanticscholar.org]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 14. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
In Vitro Oncology Drug Discovery: A Comparative Guide to Novel 2-Amino-4,6-dibromopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel compounds derived from the versatile 2-Amino-4,6-dibromopyrimidine scaffold. The following sections present quantitative data on their anticancer activities, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways to support researchers in the field of oncology drug discovery.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic effects of novel pyrimidine derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is determined to quantify its efficacy in inhibiting cancer cell growth.
Below is a summary of the in vitro anticancer activity of various 2-aminopyrimidine derivatives, including those with structural similarities to compounds that can be synthesized from this compound. For comparison, data for the standard chemotherapeutic agents Doxorubicin and Gefitinib are also provided.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Aminopyrimidine Derivatives and Standard Anticancer Agents
| Compound/Derivative Class | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) | K562 (Leukemia) | Additional Cell Lines | Reference |
| 2,4-Diaminopyrimidine Derivatives (9k) | 2.14 | 3.59 | 3.69 | 5.52 | - | - | [1] |
| 2,4-Diaminopyrimidine Derivatives (13f) | 1.98 | 2.78 | 4.01 | 4.27 | - | - | [1] |
| 2-Amino-4,6-diarylpyrimidine (1e) | - | - | - | - | 8.77 | - | [2] |
| 5-(2-Amino-6-(4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol (k14) | - | Potent Activity | - | - | - | HCT116 | [3] |
| Doxorubicin | > 20 | - | 2.5 | - | - | - | [4] |
| Gefitinib | 8.42 - 22.8 | - | - | - | - | H1975 (Lung): 21.7 µM | [5][6] |
Note: The data presented is a compilation from various studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Standardized and detailed experimental protocols are fundamental for the reproducible and reliable assessment of the biological activities of novel compounds. The following are methodologies for key in vitro assays cited in the evaluation of 2-aminopyrimidine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compounds at various concentrations for a specified duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.
Visualizing Mechanisms of Action
To understand the potential mechanisms through which these novel compounds exert their anticancer effects, it is crucial to visualize the signaling pathways they may target. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a key signaling pathway often implicated in cancer, which can be modulated by pyrimidine derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of novel anticancer compounds.
Caption: Inhibition of the Cyclin D/CDK4/6 pathway by 2-aminopyrimidine derivatives.
References
- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaria.org [veterinaria.org]
- 7. benchchem.com [benchchem.com]
Efficacy of 2-Amino-4,6-diarylpyrimidine Derivatives as ABL1 Kinase Inhibitors Compared to Imatinib
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a series of 2-amino-4,6-diarylpyrimidine derivatives against the known ABL1 kinase inhibitor, Imatinib. The data presented is compiled from a study investigating potential therapeutic agents for Chronic Myeloid Leukemia (CML), a cancer driven by the constitutively active BCR-ABL1 fusion protein. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this novel class of inhibitors.
While the initial query specified 2-Amino-4,6-dibromopyrimidine-based inhibitors, the most comprehensive and directly comparable data available pertains to 2-amino-4,6-diarylpyrimidine derivatives. This guide focuses on these compounds, providing quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of the most potent 2-amino-4,6-diarylpyrimidine derivatives from the study compared to the established drug, Imatinib. The inhibitory activity was assessed against the ABL1 tyrosine kinase and the proliferation of the K562 cancer cell line, which is characterized by the Philadelphia chromosome and expresses the BCR-ABL1 oncoprotein.
Table 1: ABL1 Tyrosine Kinase Inhibitory Activity
| Compound | IC50 (μM) ± SD |
| Compound 1e | 3.35 ± 0.58 |
| Compound 1g | Not explicitly quantified, but identified as a potent inhibitor |
| Imatinib (Reference Drug) | Not explicitly quantified in the same table, but used as a positive control |
IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.
Table 2: Anti-proliferative Activity against K562 Cancer Cell Line
| Compound | IC50 (μM) ± SD |
| Compound 1e | 8.77 ± 0.55 |
| Compound 1g | Data suggests significant activity, but a specific IC50 value is not provided in the abstract |
| Imatinib (Reference Drug) | Used as a positive control in the study |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
ABL1 Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the ABL1 tyrosine kinase.
Materials:
-
Recombinant ABL1 kinase
-
Specific peptide substrate for ABL1 (e.g., Abltide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (2-amino-4,6-diarylpyrimidine derivatives and Imatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the ABL1 enzyme and the specific peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a suitable sigmoidal model.[1][2]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative activity of the compounds on the K562 cancer cell line.
Materials:
-
K562 (human chronic myelogenous leukemia) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed K562 cells into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Imatinib).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.[3][4][5][6]
Mandatory Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML) by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival. The diagram below illustrates the key pathways involved.[7][8][9][10]
Caption: BCR-ABL signaling pathways and the point of inhibition.
Experimental Workflow: ABL1 Kinase Inhibition Assay
The following diagram outlines the workflow for determining the IC50 of the inhibitor compounds against ABL1 kinase.
Caption: Workflow for the ABL1 Kinase Inhibition Assay.
Experimental Workflow: MTT Cell Viability Assay
This diagram illustrates the steps involved in assessing the anti-proliferative effects of the compounds on K562 cells.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. 2.4.1 MTT assay [bio-protocol.org]
- 4. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-Amino-4,6-dibromopyrimidine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Amino-4,6-dibromopyrimidine (CAS No. 856973-26-7) was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated pyrimidine compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.
The proper disposal of this compound, a halogenated organic compound, is critical for maintaining laboratory safety and ensuring environmental protection. Improper disposal, such as discarding in regular trash or pouring down the drain, is impermissible for this class of chemical.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for analogous compounds, it should be assumed that this chemical may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound during disposal procedures.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with brominated compounds.[2][3] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous waste.[2]
-
This compound falls under the category of halogenated organic waste due to the presence of bromine.[1]
-
It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services. Mixing different waste streams can create dangerous reactions and complicates the disposal process.[1][4]
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container. High-density polyethylene (HDPE) or glass containers are often suitable.[1]
-
Ensure the container is in good condition with a secure, leak-proof cap.[1]
-
Do not overfill the container; leave adequate headspace for expansion.[1]
-
Do not mix with incompatible wastes, such as strong oxidizing agents or strong acids.[3]
-
-
Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "this compound" and its CAS number: "856973-26-7".[1]
-
Indicate the approximate quantity of the waste.[1]
-
Include the date the waste was first added to the container and the name of the principal investigator or laboratory contact.[1]
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]
-
The SAA should be in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][3]
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.[1]
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Follow your institution's specific procedures for requesting a waste pickup.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste.[3]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[2]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.[2]
-
After proper rinsing and drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary and should be confirmed.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-4,6-dibromopyrimidine
Essential Safety and Handling Guide for 2-Amino-4,6-dibromopyrimidine
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.[6] | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals.[7] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated.[8] Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for a closely related compound is accessible and reviewed.
-
Verify that all necessary PPE is available and in good condition.
-
Ensure engineering controls, such as a chemical fume hood and eyewash station, are operational.[9]
Step 2: Handling
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Minimize dust generation and accumulation during handling.
-
Wash hands thoroughly with soap and water after handling.[1][2]
Step 3: Spill Management
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, clean up spills immediately.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled waste container.
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect all waste material, including contaminated PPE, in a designated, clearly labeled, and sealed container.[9]
-
Do not mix with incompatible waste streams. Check for incompatibilities with other chemicals before mixing waste.[9]
Step 2: Storage
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][3][9]
-
Ensure the storage area is secure and away from incompatible materials.[9]
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[1][2][7][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Provide the waste disposal contractor with a comprehensive description of the waste.[9]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
